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  • Product: 2-Iodo-1-(1h-pyrrol-2-yl)ethanone
  • CAS: 55984-20-8

Core Science & Biosynthesis

Foundational

2-Iodo-1-(1h-pyrrol-2-yl)ethanone CAS number and spectral data

An In-depth Technical Guide to 2-Iodo-1-(1H-pyrrol-2-yl)ethanone: A Key Intermediate in Chemical Synthesis and Drug Discovery Introduction 2-Iodo-1-(1H-pyrrol-2-yl)ethanone is a bifunctional chemical intermediate of sign...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2-Iodo-1-(1H-pyrrol-2-yl)ethanone: A Key Intermediate in Chemical Synthesis and Drug Discovery

Introduction

2-Iodo-1-(1H-pyrrol-2-yl)ethanone is a bifunctional chemical intermediate of significant interest to researchers in organic synthesis and medicinal chemistry. Its molecular architecture, which combines a pyrrole ring with a highly reactive α-iodo ketone functional group, makes it a potent building block for the construction of complex heterocyclic systems. The pyrrole nucleus is a foundational scaffold in a multitude of natural products and pharmaceuticals, exhibiting a wide array of biological activities.[1][2] The α-iodo ketone moiety serves as a powerful electrophilic site, susceptible to a variety of nucleophilic substitution reactions, thereby enabling the facile introduction of diverse functionalities.

This technical guide provides a comprehensive analysis of 2-Iodo-1-(1H-pyrrol-2-yl)ethanone, consolidating its chemical identity, plausible synthetic routes, and a detailed predictive analysis of its spectral properties. Drawing parallels from its more commonly documented chloro-analogue, 2-chloro-1-(1H-pyrrol-2-yl)ethanone, this paper offers field-proven insights into its reactivity and utility, particularly in the context of drug discovery workflows like the Hantzsch thiazole synthesis.[1]

Chemical Identity

The fundamental properties of 2-Iodo-1-(1H-pyrrol-2-yl)ethanone are summarized below. The structure consists of a pyrrole ring acylated at the C2 position with an iodoacetyl group.

PropertyValueSource
IUPAC Name 2-Iodo-1-(1H-pyrrol-2-yl)ethanoneN/A
Synonyms 2-(Iodoacetyl)pyrrole; NSC 102015[3]
CAS Number 55984-20-8[3][4][5]
Molecular Formula C₆H₆INO[6]
Molecular Weight 235.02 g/mol [6]
Canonical SMILES C1=CC(=C(N1)C(=O)CI)Inferred
Chemical Structure Chemical Structure of 2-Iodo-1-(1H-pyrrol-2-yl)ethanoneN/A

Synthesis of 2-Iodo-1-(1H-pyrrol-2-yl)ethanone

A definitive, peer-reviewed synthesis protocol for 2-Iodo-1-(1H-pyrrol-2-yl)ethanone is not extensively documented in publicly available literature. However, a robust synthetic strategy can be designed based on well-established principles of organic chemistry, primarily through the Friedel-Crafts acylation of pyrrole or via a halogen exchange reaction from its chloro-analogue.

Method 1: Direct Friedel-Crafts Acylation

This approach involves the direct acylation of pyrrole with iodoacetyl chloride. Pyrrole is an electron-rich heterocycle prone to polymerization under strongly acidic conditions, a common challenge in Friedel-Crafts reactions. Therefore, the choice of Lewis acid catalyst and reaction conditions is critical to favor the desired 2-acylation and minimize side product formation.

Causality Behind Experimental Choices:

  • Catalyst: A milder Lewis acid, such as tin(IV) chloride (SnCl₄) or zinc chloride (ZnCl₂), is often preferred over aluminum chloride (AlCl₃) to mitigate pyrrole polymerization.

  • Solvent: A non-polar, anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is used to dissolve the reactants and facilitate the reaction while remaining inert.

  • Temperature: The reaction is typically initiated at low temperatures (e.g., 0 °C) to control the exothermic nature of the acylation and then allowed to warm to room temperature to ensure completion.

General Experimental Protocol:

  • To a stirred solution of pyrrole (1.0 eq.) in anhydrous DCM under an inert atmosphere (N₂ or Ar), add the Lewis acid catalyst (e.g., SnCl₄, 1.1 eq.) dropwise at 0 °C.

  • Allow the mixture to stir for 15-20 minutes to form the pyrrole-catalyst complex.

  • Slowly add a solution of iodoacetyl chloride (1.05 eq.) in anhydrous DCM to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress via Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully pouring it into a beaker of ice-water.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the target compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Pyrrole Pyrrole in DCM ReactionVessel Reaction at 0°C to RT Pyrrole->ReactionVessel Catalyst Lewis Acid (SnCl₄) Catalyst->ReactionVessel AcylChloride Iodoacetyl Chloride in DCM AcylChloride->ReactionVessel Dropwise Addition Quench Quench with Ice-Water ReactionVessel->Quench Extract DCM Extraction Quench->Extract Wash Wash & Dry Extract->Wash Purify Column Chromatography Wash->Purify Product Final Product Purify->Product

Caption: Proposed experimental workflow for synthesis.

Method 2: Halogen Exchange (Finkelstein Reaction)

An alternative and often high-yielding approach is to first synthesize the more stable precursor, 2-chloro-1-(1H-pyrrol-2-yl)ethanone, and then perform a halogen exchange reaction using an iodide salt like sodium iodide (NaI) in acetone.

Causality Behind Experimental Choices:

  • Precursor Synthesis: The chloro-analogue is readily prepared via Friedel-Crafts acylation of pyrrole with chloroacetyl chloride.[1]

  • Solvent: Acetone is the ideal solvent for the Finkelstein reaction as sodium iodide is soluble, while the resulting sodium chloride is not, driving the equilibrium towards the product according to Le Châtelier's principle.

General Experimental Protocol:

  • Dissolve 2-chloro-1-(1H-pyrrol-2-yl)ethanone (1.0 eq.) in anhydrous acetone.

  • Add an excess of sodium iodide (e.g., 3.0 eq.) to the solution.

  • Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC. The formation of a white precipitate (NaCl) indicates reaction progress.

  • After completion, cool the mixture to room temperature and filter off the NaCl precipitate.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the desired iodo-compound, which can be further purified if necessary.

Spectroscopic and Physicochemical Properties

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the pyrrole ring protons and the methylene protons of the iodoacetyl group.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 9.5 - 10.5broad singlet1HN-HThe N-H proton of pyrroles is typically broad and deshielded.[7]
~ 7.10 - 7.20multiplet1HH-5The proton at C5 is adjacent to the nitrogen and is expected to be the most downfield of the ring protons. Similar to 2-acetylpyrrole.[8]
~ 6.90 - 7.00multiplet1HH-3The proton at C3 is adjacent to the acyl group.
~ 6.30 - 6.40multiplet1HH-4The proton at C4 is expected to be the most upfield of the ring protons, coupled to both H3 and H5.[8]
~ 4.20 - 4.30singlet2H-CH₂IThe methylene protons adjacent to the carbonyl and the iodine atom will appear as a sharp singlet. The electronegative iodine and carbonyl group will shift this signal significantly downfield compared to a standard alkyl group.
¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by signals for the carbonyl carbon, the two distinct pairs of pyrrole carbons, and the iodinated methylene carbon.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)AssignmentRationale
~ 185 - 190C=OThe ketone carbonyl carbon is significantly deshielded. This range is slightly upfield from a typical ketone due to the electron-donating nature of the pyrrole ring.[9]
~ 132 - 135C-2The carbon atom attached to the acyl group.
~ 126 - 128C-5The carbon atom adjacent to the nitrogen.
~ 118 - 120C-3Pyrrole ring carbon adjacent to the point of substitution.
~ 110 - 112C-4The most upfield of the aromatic carbons in the pyrrole ring.[8]
~ 5 - 10-CH₂IThe carbon attached to the iodine atom is shifted significantly upfield due to the "heavy atom effect" of iodine.[10]
Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the key functional groups present in the molecule.

Predicted IR Absorption Bands:

Frequency (cm⁻¹)IntensityAssignment
~ 3300 - 3400Medium, BroadN-H stretch
~ 3100 - 3150MediumC-H stretch (aromatic)
~ 1650 - 1670StrongC=O stretch (ketone, conjugated)
~ 1550 - 1450MediumC=C stretch (pyrrole ring)
~ 1200 - 1000MediumC-N stretch
~ 500 - 600Medium-WeakC-I stretch

The carbonyl (C=O) stretching frequency is expected to be lower than a simple aliphatic ketone due to conjugation with the electron-rich pyrrole ring.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would likely show a prominent molecular ion peak and characteristic fragmentation patterns.

Predicted Mass Spectrum Features:

m/zIonRationale
235[M]⁺Molecular ion peak corresponding to the formula C₆H₆INO.
127[I]⁺A prominent peak corresponding to the iodine atom, which is a common fragment.
108[M - I]⁺Loss of an iodine radical from the molecular ion. This is often a major fragmentation pathway for iodoalkanes.[11]
94[C₅H₄N-C=O]⁺Pyrroyl cation, resulting from the cleavage of the C-C bond between the carbonyl and the methylene group.
67[C₄H₅N]⁺Pyrrole radical cation.

Reactivity and Applications in Drug Discovery

The synthetic utility of 2-Iodo-1-(1H-pyrrol-2-yl)ethanone is primarily dictated by the reactivity of the α-iodoketone moiety. The carbon atom attached to the iodine is highly electrophilic and is an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles. Iodine is a superior leaving group compared to chlorine or bromine, making this compound more reactive than its halogen analogues.

A cornerstone application for α-haloketones in medicinal chemistry is the Hantzsch Thiazole Synthesis .[1] This reaction involves the condensation of an α-haloketone with a thioamide-containing compound (like thiourea) to construct a thiazole ring, a privileged scaffold in many biologically active molecules.

G IodoKetone 2-Iodo-1-(1H-pyrrol-2-yl)ethanone Solvent Ethanol, Reflux IodoKetone->Solvent Thiourea Thiourea (or substituted thioamide) Thiourea->Solvent Product 2-Amino-4-(1H-pyrrol-2-yl)thiazole Solvent->Product Condensation/ Cyclization

Caption: Role in Hantzsch Thiazole Synthesis.

This reaction provides a direct and efficient route to 2-amino-4-(pyrrol-2-yl)thiazoles, which can be further functionalized to generate libraries of compounds for screening as potential therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs.[1]

Safety Information

Detailed toxicological data for 2-Iodo-1-(1H-pyrrol-2-yl)ethanone are not available. However, as an α-haloketone, it should be considered a hazardous substance. Such compounds are typically irritants, lachrymators, and alkylating agents. Therefore, it must be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.

Conclusion

2-Iodo-1-(1H-pyrrol-2-yl)ethanone (CAS: 55984-20-8) is a highly valuable, albeit under-documented, synthetic intermediate. This guide has provided a logical framework for its synthesis via Friedel-Crafts acylation or halogen exchange. A detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and mass spectra has been presented to aid researchers in its characterization. The enhanced reactivity of the C-I bond makes this compound a potent electrophile, particularly useful in constructing complex heterocyclic systems like thiazoles, which are of paramount importance in modern drug discovery. The insights and protocols detailed herein serve as a foundational resource for scientists looking to leverage this versatile building block in their research endeavors.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information for - The Royal Society of Chemistry.
  • HXCHEM. (n.d.). Ethanone,2-iodo-1-(1h-pyrrol-2-yl)-/CAS:55984-20-8.
  • BLDpharm. (n.d.). 55984-20-8|2-Iodo-1-(1H-pyrrol-2-yl)ethanone.
  • NextSDS. (n.d.). 2-iodo-1-(1H-pyrrol-2-yl)ethan-1-one.
  • Royal Society of Chemistry. (n.d.). Tosyl/pyrrolyl-capped 1,3-enynes via t-BuOK-assisted reaction of TosMIC with acylethynylpyrroles: a new feature of the popular reagent - Supporting Information.
  • Sigma-Aldrich. (n.d.). ETHANONE, 1-(4-IODO-1H-PYRROLO[2,3-B]PYRIDIN-1-YL).
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). IR Spectroscopic Study of Substances Containing Iodine Adduct.
  • Agilent. (n.d.). Interpretation of 2D NMR Spectra.
  • PubChem. (n.d.). 2-Acetylpyrrole | C6H7NO.
  • BenchChem. (n.d.). An In-depth Technical Guide to 2-chloro-1-(1H-pyrrol-2-yl)ethanone: A Key Intermediate in Chemical Synthesis and Drug Discovery.
  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(1H-pyrrol-2-yl)- (CAS 1072-83-9).
  • Chemical Synthesis Database. (n.d.). 1-(1H-pyrrol-2-yl)ethanone.
  • NIST. (n.d.). Ethanone, 1-(1H-pyrrol-2-yl)-.
  • NIST. (n.d.). Ethanone, 1-(1H-pyrrol-2-yl)-.
  • Sigma-Aldrich. (n.d.). Pyrrol-2-yl ethanone.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
  • Pearson. (n.d.). The 1H NMR spectrum of 2-propen-1-ol is shown here.
  • University of Arizona. (n.d.). Interpretation of mass spectra.
  • ResearchGate. (2021, September 15). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
  • BenchChem. (n.d.). In-depth Technical Guide: 2-chloro-1-(1H-pyrrol-2-yl)ethanone.
  • Doc Brown's Chemistry. (n.d.). and explaining 13C NMR spectrum of 1-iodo-2-methylpropane.
  • ResearchGate. (n.d.). 1 H NMR spectra over the course of the reaction of pyrrole with acetone....
  • MDPI. (2025, November 27). Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates.
  • ACG Publications. (2012, July 20). Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines.
  • NIST. (n.d.). Ethanone, 1-(1H-pyrrol-2-yl)-.
  • NIST. (n.d.). Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)-.
  • ChemicalBook. (n.d.). 2-Iodoanisole(529-28-2) 1 H NMR.
  • 北京欣恒研科技有限公司. (n.d.). 2-Iodo-1-(1h-pyrrol-2-yl)ethanone - CAS:55984-20-8.

Sources

Exploratory

Stability and storage conditions for 2-Iodo-1-(1h-pyrrol-2-yl)ethanone

Title: Stability Dynamics and Storage Engineering for 2-Iodo-1-(1H-pyrrol-2-yl)ethanone: A Mechanistic Guide Executive Summary & Chemical Profile 2-Iodo-1-(1H-pyrrol-2-yl)ethanone (CAS: 55984-20-8) is a highly reactive a...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Stability Dynamics and Storage Engineering for 2-Iodo-1-(1H-pyrrol-2-yl)ethanone: A Mechanistic Guide

Executive Summary & Chemical Profile

2-Iodo-1-(1H-pyrrol-2-yl)ethanone (CAS: 55984-20-8) is a highly reactive alpha-iodo ketone utilized as a critical building block in heterocyclic synthesis and pharmaceutical drug discovery . As an Application Scientist, I frequently observe that the primary cause of failed downstream reactions involving this compound is not the synthetic methodology itself, but rather the degradation of the starting material prior to use.

This molecule features a volatile dual-reactivity profile: a highly electrophilic alpha-carbon adjacent to the carbonyl, and a nucleophilic secondary amine within the pyrrole ring. This structural dichotomy makes the compound exceptionally sensitive to environmental factors, requiring stringent handling, cold-chain logistics 1[1], and storage protocols to prevent premature degradation.

Mechanistic Analysis of Degradation Pathways

The instability of 2-Iodo-1-(1H-pyrrol-2-yl)ethanone is driven by three primary mechanisms. Understanding the causality behind these pathways is essential for engineering an effective storage system.

  • Photolytic Cleavage (Light Sensitivity): The large atomic radius of iodine results in poor orbital overlap with carbon, yielding a weak C-I bond (dissociation energy ~234 kJ/mol). Exposure to ultraviolet or ambient high-energy visible light induces homolytic cleavage, generating highly reactive iodine radicals and alpha-carbonyl radicals that rapidly recombine into complex, insoluble polymeric mixtures.

  • Hydrolytic Displacement (Moisture Sensitivity): The adjacent carbonyl group withdraws electron density via induction and resonance, rendering the alpha-carbon highly electrophilic 2[2]. In the presence of atmospheric moisture, water acts as a nucleophile, displacing the iodide ion via an S_N2 mechanism to form the corresponding alpha-hydroxy ketone.

  • Thermal Self-Alkylation (Heat Sensitivity): At elevated temperatures, the secondary amine of the pyrrole ring (1H) possesses sufficient kinetic energy to act as a nucleophile, attacking the electrophilic alpha-carbon of an adjacent molecule 3[3]. This intermolecular alkylation triggers a cascade of oligomerization, transforming the fine powder into a dark, gummy resin.

Degradation A 2-Iodo-1-(1H-pyrrol-2-yl)ethanone (Intact Molecule) B Photolysis (UV/Vis Light) A->B Light Exposure C Hydrolysis (Moisture/H2O) A->C Atmospheric H2O D Self-Alkylation (Thermal >4°C) A->D Heat / Kinetic Energy E Radical Recombination & Polymerization B->E Homolytic C-I Cleavage F Alpha-Hydroxy Ketone Formation C->F Nucleophilic Attack G Intermolecular Oligomers / Dimers D->G N-Alkylation

Mechanistic degradation pathways of 2-Iodo-1-(1H-pyrrol-2-yl)ethanone under environmental stress.

Quantitative Stability Data

To engineer an optimal storage system, we must quantify the kinetics of these degradation pathways. The following table summarizes the stability of the compound under various environmental conditions, demonstrating why standard benchtop handling is insufficient.

Storage ConditionTemperatureLight ExposureAtmosphereEstimated Half-Life (t₁/₂)Primary Degradant
Ambient Benchtop 25°CUnrestrictedAmbient Air< 12 HoursPolymers, Alpha-hydroxy ketone
Standard Fridge 4°CDarkAmbient Air3 - 5 DaysAlpha-hydroxy ketone
Desiccated Fridge 4°CDarkArgon2 - 4 WeeksOligomers (Self-alkylation)
Cryogenic Storage -20°CDarkArgon> 12 MonthsNone (Stable)

Self-Validating Protocol for Storage and Handling

To mitigate the inherent reactivity of this alpha-haloketone, researchers must implement a rigorous, self-validating workflow. The following step-by-step methodology ensures the chemical integrity of 2-Iodo-1-(1H-pyrrol-2-yl)ethanone from receipt to experimental application.

StorageWorkflow Start 1. Cold-Chain Receipt Equilibrate to Room Temp Glovebox 2. Inert Atmosphere Transfer (Argon Glovebox) Start->Glovebox Prevent Condensation Aliquoting 3. Aliquot Generation (Amber Glass Vials) Glovebox->Aliquoting Exclude Moisture Seal 4. Argon Purge & Seal (PTFE-lined Caps) Aliquoting->Seal Block UV/Vis Light Store 5. Cryogenic Storage (-20°C in Dark) Seal->Store Prevent Self-Alkylation QC 6. Pre-Reaction QC (1H NMR Validation) Store->QC Aliquot Retrieval

Self-validating cryogenic storage and handling workflow for reactive alpha-iodo ketones.

Step-by-Step Methodology:
  • Cold-Chain Receipt & Acclimation : Upon receiving the cold-chain shipment, immediately transfer the sealed vial to a desiccator. Allow the vial to equilibrate to room temperature for 30–60 minutes before opening.

    • Causality: Opening a cryo-chilled vial in ambient air causes immediate condensation of atmospheric moisture onto the chemical powder, accelerating hydrolytic displacement.

  • Inert Atmosphere Transfer : Move the equilibrated vial into a glovebox purged with high-purity Argon (O₂ < 1 ppm, H₂O < 1 ppm).

    • Causality: Argon is denser than nitrogen and provides a superior, heavy protective blanket over the solid powder, completely excluding moisture during handling.

  • Aliquoting : Divide the bulk material into single-use aliquots using amber glass vials.

    • Causality: Amber glass blocks UV and high-energy visible light, preventing photolytic homolysis of the C-I bond. Creating single-use aliquots prevents repeated freeze-thaw cycles and atmospheric exposure during subsequent laboratory uses.

  • Sealing and Cryogenic Storage : Purge the headspace of each amber vial with a gentle stream of Argon, seal tightly with a PTFE-lined cap, and wrap the seam with Parafilm. Store the aliquots in a dedicated -20°C freezer.

    • Causality: The -20°C temperature lowers the kinetic energy of the system well below the activation energy required for intermolecular self-alkylation.

  • Pre-Reaction Quality Control (Self-Validation) : Before utilizing an aliquot in a critical synthetic step, dissolve a 1 mg micro-sample in anhydrous CDCl₃ and perform a rapid ¹H NMR scan.

    • Validation Metric: Confirm the presence of the distinct, sharp singlet corresponding to the alpha-protons (CH₂-I) at approximately 4.3 - 4.5 ppm. The appearance of complex multiplets in this region, or a shift in the pyrrole proton signals, indicates irreversible degradation, dictating that the aliquot must be discarded.

References

  • Pyrrol-2-yl ethanone - Sigma-Aldrich Source: sigmaaldrich.com URL:

  • 55984-20-8 | 2-Iodo-1-(1H-pyrrol-2-yl)ethanone - BLDpharm Source: bldpharm.com URL:1

  • 1-Chloro-4-(ethylsulfanyl)butan-2-one | Benchchem Source: benchchem.com URL:2

  • One-Pot Domino Reaction: Direct Access to Polysubstituted 1,4-Benzothiazine 1,1-Dioxide via Water–Gas Shift Reaction Utilizing DMF/H2O Source: acs.org (The Journal of Organic Chemistry) URL:3

Sources

Foundational

Commercial Availability and Synthetic Insights of 2-Iodo-1-(1H-pyrrol-2-yl)ethanone: A Technical Guide for Researchers

Introduction 2-Iodo-1-(1H-pyrrol-2-yl)ethanone is a specialized chemical intermediate of significant interest to researchers in the fields of medicinal chemistry and drug discovery. Its unique bifunctional structure, whi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Iodo-1-(1H-pyrrol-2-yl)ethanone is a specialized chemical intermediate of significant interest to researchers in the fields of medicinal chemistry and drug discovery. Its unique bifunctional structure, which incorporates a reactive α-iodo ketone tethered to a pyrrole ring, renders it a valuable building block for the synthesis of a diverse array of heterocyclic compounds. This technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of this compound, with a particular focus on its utility in the development of novel therapeutic agents.

Chemical Identity and Properties

IUPAC Name: 2-Iodo-1-(1H-pyrrol-2-yl)ethanone Synonyms: 2-(Iodoacetyl)pyrrole; NSC 102015[1] CAS Number: 55984-20-8[1][2][3] Molecular Formula: C₆H₆INO Molecular Weight: 235.02 g/mol

Chemical Structure:

Caption: Chemical structure of 2-Iodo-1-(1H-pyrrol-2-yl)ethanone.

Commercial Availability and Suppliers

2-Iodo-1-(1H-pyrrol-2-yl)ethanone is available from a number of chemical suppliers, typically on a research scale. When sourcing this compound, it is crucial to consider purity, available quantities, and the supplier's reliability. Cold-chain transportation may be required for this product.[3]

Table 1: Prominent Commercial Suppliers

SupplierProduct NameCAS NumberNotes
BLDpharm2-Iodo-1-(1H-pyrrol-2-yl)ethanone55984-20-8Available for online ordering; may require cold-chain transportation.[3]
HXCHEMEthanone,2-iodo-1-(1h-pyrrol-2-yl)-55984-20-8Listed on China Chemical Network.[1]
R&D MATE2-Iodo-1-(1H-pyrrol-2-yl)ethanone55984-20-8Available in 50mg quantities.[4]

Synthesis of 2-Iodo-1-(1H-pyrrol-2-yl)ethanone

The primary synthetic route to 2-halo-1-(1H-pyrrol-2-yl)ethanones, including the iodo derivative, is through the Friedel-Crafts acylation of pyrrole. This electrophilic aromatic substitution reaction involves the reaction of pyrrole with an appropriate acylating agent in the presence of a Lewis acid catalyst. For the chloro-analog, chloroacetyl chloride is used.[5] A similar approach can be envisaged for the iodo-derivative using iodoacetyl chloride or a two-step procedure involving the synthesis of 2-acetylpyrrole followed by alpha-iodination.

General Reaction Scheme:

Caption: Generalized Friedel-Crafts acylation for the synthesis of 2-Iodo-1-(1H-pyrrol-2-yl)ethanone.

It is important to note that the acylation of unprotected pyrrole can be complicated by polymerization and the formation of isomeric byproducts.[5] Careful control of reaction conditions, such as temperature and the order of reagent addition, is critical to optimize the yield and regioselectivity for the desired 2-substituted product.[5]

Applications in Drug Discovery

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active natural products and synthetic drugs.[5] 2-Iodo-1-(1H-pyrrol-2-yl)ethanone serves as a versatile starting material for the synthesis of various pyrrole-containing compounds with potential therapeutic applications.

Kinase Inhibitors

Derivatives of halo-acetyl pyrroles have been investigated as potential anticancer agents, particularly as inhibitors of protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial GrowthFactor Receptor (VEGFR).[5][6] These kinases are crucial regulators of cell proliferation and angiogenesis, processes that are often dysregulated in cancer.[5][6] The α-halo ketone moiety provides a reactive handle for the construction of more complex heterocyclic systems, such as 2-aminothiazoles, which have shown promise as kinase inhibitors.[5]

Drug_Discovery_Workflow start 2-Iodo-1-(1H-pyrrol-2-yl)ethanone synthesis Synthesis of Derivatives (e.g., aminothiazoles) start->synthesis screening Biological Screening (e.g., Kinase Assays) synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt preclinical Preclinical Studies lead_opt->preclinical

Caption: A general workflow for the utilization of 2-Iodo-1-(1H-pyrrol-2-yl)ethanone in drug discovery.

Antimicrobial and Anti-inflammatory Agents

The broader class of pyrrole derivatives has demonstrated a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[5] The reactivity of the iodoacetyl group in 2-Iodo-1-(1H-pyrrol-2-yl)ethanone allows for its facile conversion into various heterocyclic systems, which can be screened for these and other biological activities.

Safety and Handling

2-Iodo-1-(1H-pyrrol-2-yl)ethanone is a hazardous substance and should be handled with appropriate precautions in a well-ventilated laboratory environment.

Hazard Classifications:

  • Acute Toxicity (Oral, Dermal, Inhalation): Warning.[2]

  • Skin Corrosion: Danger.[2]

  • Specific Target Organ Toxicity (Single Exposure): Warning.[2]

Personal Protective Equipment (PPE):

  • Wear appropriate protective gloves, clothing, and eye/face protection.[7]

  • In case of insufficient ventilation, wear suitable respiratory equipment.

First Aid Measures:

  • Inhalation: Move the person to fresh air and keep comfortable for breathing.[7]

  • Skin Contact: Wash with plenty of soap and water.[7]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]

  • Ingestion: Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[8]

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Iodo-1-(1H-pyrrol-2-yl)ethanone is a valuable and reactive intermediate for chemical synthesis, particularly in the realm of drug discovery. Its commercial availability from several suppliers facilitates its use in research laboratories. A thorough understanding of its synthesis, reactivity, and handling precautions is essential for its safe and effective application in the development of novel chemical entities with potential therapeutic value.

References

  • NextSDS. 2-iodo-1-(1H-pyrrol-2-yl)ethan-1-one.

  • HXCHEM. Ethanone,2-iodo-1-(1h-pyrrol-2-yl)-/CAS:55984-20-8.

  • BLDpharm. 55984-20-8|2-Iodo-1-(1H-pyrrol-2-yl)ethanone.

  • R&D MATE. 2-Iodo-1-(1H-pyrrol-2-yl)ethanone 50mg.

  • ChemPoint.com. Safety data sheet.

  • Hanwha Chemical Co, Ltd. SAFETY DATA SHEET.

  • Fisher Scientific. SAFETY DATA SHEET.

  • THE LAB CHEMICAL. 2,2,2-Trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone.

  • BenchChem. An In-depth Technical Guide to 2-chloro-1-(1H-pyrrol-2-yl)ethanone: A Key Intermediate in Chemical Synthesis and Drug Discovery.

  • Sigma-Aldrich. SAFETY DATA SHEET.

  • Sigma-Aldrich. Pyrrol-2-yl ethanone.

  • NIST. Ethanone, 1-(1H-pyrrol-2-yl)-.

  • PubMed. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer.

  • MDPI. Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates.

  • Asian Journal of Pharmaceutical Research and Development. Drug Discovery and its Applications.

  • Organic Chemistry Portal. Synthesis of Pyrroles from Terminal Alkynes, N-Sulfonyl Azides, and Alkenyl Alkyl Ethers through 1-Sulfonyl-1,2,3-triazoles.

  • Chemical Synthesis Database. 1-(1H-pyrrol-2-yl)ethanone.

  • AWS. Supporting Information Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivativ.

  • National Analytical Corporation. 1-(1h-pyrrol-2-yl)ethanone 2-acetyl Pyrrole - Cas No: 1072-83-9.

  • Shinpoong Pharm.co.,LTd. APIs & Products.

  • National Defense Medical Center. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents.

  • KOLON LIFE SCIENCE. APIs.

  • ChemUniverse. Order : 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)ethanone.

  • JEIL PHARMACEUTICAL CO.,LTD. API manufacturing Div.

  • SYinnovation Co., Ltd. product.

  • YS생명과학. 제품.

  • CDH Fine Chemical. Benzoic Acid for Synthesis | 65-85-0.

Sources

Protocols & Analytical Methods

Method

Application Note: Umpolung α-Arylation of Ketones via Suzuki-Miyaura Cross-Coupling of 2-Iodo-1-(1H-pyrrol-2-yl)ethanone

The Umpolung Paradigm in Pyrrole Functionalization The synthesis of α-aryl ketones is a critical transformation in the development of pharmaceutical pharmacophores, particularly for nonsteroidal anti-inflammatory drugs (...

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Author: BenchChem Technical Support Team. Date: April 2026

The Umpolung Paradigm in Pyrrole Functionalization

The synthesis of α-aryl ketones is a critical transformation in the development of pharmaceutical pharmacophores, particularly for nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors[1]. Traditionally, this is achieved via Buchwald-Hartwig α-arylation, where a ketone is deprotonated by a strong base (e.g., NaOtBu or LiHMDS) to form a nucleophilic enolate that couples with an aryl halide.

However, applying this traditional logic to pyrrole-containing substrates fails. The unprotected N-H of the pyrrole ring is highly acidic (pKa ~16.5). Strong bases preferentially deprotonate the pyrrole nitrogen, leading to competitive N-arylation, polymerization, or catalyst poisoning.

To bypass this limitation, 2-Iodo-1-(1H-pyrrol-2-yl)ethanone is employed as an umpolung (polarity-reversed) electrophile. By placing a highly reactive iodine leaving group at the α-position, the α-carbon becomes the electrophile, allowing it to undergo [2]. This strategic reversal permits the use of mild, inorganic bases (like K₃PO₄), which are strong enough to activate the boronic acid for transmetalation but too weak to deprotonate the pyrrole N-H, thereby preserving the integrity of the heterocycle[1].

Mechanistic Causality & Catalytic Cycle

Understanding the causality behind the reaction conditions is essential for optimization and troubleshooting.

  • The Leaving Group (Iodine vs. Chlorine/Bromine): The C-I bond in 2-Iodo-1-(1H-pyrrol-2-yl)ethanone is highly polarized and weak. This facilitates rapid oxidative addition to the Pd(0) or Ni(0) catalyst at lower temperatures (60 °C). Lower temperatures are critical because α-halo ketones are prone to thermal degradation and Favorskii-type rearrangements under basic conditions.

  • Base Selection: K₃PO₄ is chosen over Na₂CO₃ or Cs₂CO₃. It provides the optimal basicity to form the reactive boronate complex required for transmetalation without triggering the degradation of the labile α-iodo ketone[1].

  • Catalyst Selection: While Pd(dppf)Cl₂ is highly effective due to the large bite angle of the dppf ligand (which accelerates reductive elimination), that exhibits complementary functional group tolerance[2].

G A 2-Iodo-1-(1H-pyrrol-2-yl)ethanone (Electrophile) D Oxidative Addition [Metal-Enolate] A->D Catalyst Entry B Arylboronic Acid (Nucleophile) E Transmetalation Complex B->E Base (K3PO4) C Pd(0) / Ni(0) Catalyst C->D D->E F Reductive Elimination E->F F->C Catalyst Regeneration G 2-Aryl-1-(1H-pyrrol-2-yl)ethanone (Target) F->G Product Release

Figure 1: Catalytic cycle for the umpolung α-arylation of 2-Iodo-1-(1H-pyrrol-2-yl)ethanone.

Quantitative Optimization Matrix

The following table summarizes the causal relationship between reaction parameters and experimental outcomes, derived from systematic optimization of α-halocarbonyl cross-couplings[2],[1],[3].

Catalyst SystemBase (Equiv)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation & Causality
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0)Toluene/H₂O (4:1)8045%Moderate yield; significant hydrodehalogenation observed due to slow transmetalation.
Pd(dppf)Cl₂ (5 mol%) K₃PO₄ (2.0) 1,4-Dioxane/H₂O (4:1) 60 88% Optimal conditions; large bite-angle ligand accelerates reductive elimination, suppressing side reactions.
Ni(PPh₃)₄ (10 mol%)K₃PO₄ (2.0)THF (Anhydrous)7082%Excellent alternative; requires strictly anhydrous conditions but offers orthogonal functional group tolerance.
Pd(OAc)₂ / SPhosCs₂CO₃ (2.5)DMF90<10%Poor yield; excessive basicity and heat led to pyrrole N-H deprotonation and substrate tarring.

Self-Validating Experimental Protocol

This protocol utilizes Pd(dppf)Cl₂ and is designed as a self-validating system. Visual cues and specific TLC behaviors are embedded to ensure real-time verification of the reaction's success.

Materials Required:
  • 2-Iodo-1-(1H-pyrrol-2-yl)ethanone (1.0 mmol, 235 mg)

  • Arylboronic acid (1.2 mmol)

  • Pd(dppf)Cl₂ (0.05 mmol, 36.5 mg)

  • K₃PO₄ (2.0 mmol, 424 mg)

  • Degassed 1,4-Dioxane and Deionized H₂O (4:1 v/v, 10 mL total)

Step-by-Step Methodology:

Step 1: Assembly and Degassing

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Iodo-1-(1H-pyrrol-2-yl)ethanone, the arylboronic acid, and K₃PO₄.

  • Add the 1,4-Dioxane/H₂O mixture.

  • Validation Checkpoint: Sparge the mixture with Argon for 15 minutes. The solution should be pale yellow. Oxygen must be rigorously excluded to prevent the oxidation of the α-iodo ketone and the phosphine ligand.

Step 2: Catalyst Initiation 4. Briefly open the flask under a positive flow of Argon and add Pd(dppf)Cl₂. 5. Seal the flask and heat to 60 °C in a pre-equilibrated oil bath. 6. Validation Checkpoint: Within 10–15 minutes of heating, the suspension will transition from pale yellow to a vibrant orange-red. This color shift confirms the generation of the active Pd(0) species and the formation of the oxidative addition complex.

Step 3: Reaction Monitoring 7. Stir the reaction for 4–6 hours. Monitor progress via TLC (Eluent: 3:1 Hexanes/Ethyl Acetate). 8. Validation Checkpoint: The starting α-iodo ketone is highly UV-active and stains dark brown with KMnO₄. The desired α-aryl ketone product will elute higher (less polar) than the starting material due to the replacement of the highly polarizable iodine atom with a lipophilic aryl group. Note: If a spot appears significantly lower than the starting material, it indicates hydrodehalogenation (reduction to 1-(1H-pyrrol-2-yl)ethanone). If this occurs, verify the quality/activity of your boronic acid.

Step 4: Workup and Purification 9. Cool the reaction to room temperature and quench with 10 mL of saturated aqueous NH₄Cl. 10. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). The organic layers will contain the product, while the aqueous layer will retain the phosphate salts and unreacted boronic acid. 11. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 12. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure 2-aryl-1-(1H-pyrrol-2-yl)ethanone.

References

  • Ni-Catalyzed Mild Arylation of α-Halocarbonyl Compounds with Arylboronic Acids Source: Organic Letters (ACS Publications), 2007, 9(26), 5601–5604. URL:[Link]

  • Transition metal-free synthesis of α-aryl ketones via oxyallyl cation capture with arylboronic acids Source: RSC Advances (Royal Society of Chemistry), 2020, 10, 27633-27637. URL:[Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles Source: Molecules (MDPI), 2012, 17(4), 4510-4522. URL:[Link]

Sources

Application

Application Note: Synthesis of Novel Heterocyclic Scaffolds from 2-Iodo-1-(1H-pyrrol-2-yl)ethanone

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Field Application: Medicinal Chemistry, Hit-to-Lead Optimization, and Library Synthesis Introduction & Mechanistic Rationale The pyrrol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Field Application: Medicinal Chemistry, Hit-to-Lead Optimization, and Library Synthesis

Introduction & Mechanistic Rationale

The pyrrole nucleus is a highly privileged scaffold in medicinal chemistry, forming the core of numerous therapeutics with anticancer, anti-inflammatory, and antimicrobial properties[1]. Functionalizing the pyrrole ring to generate fused or linked heterocycles is a cornerstone of modern drug discovery.

While α-chloroketones such as 2-chloro-1-(1H-pyrrol-2-yl)ethanone are widely used as electrophilic building blocks[2], their condensation reactions often require elevated temperatures or prolonged heating. The pyrrole ring is highly electron-rich and notoriously sensitive to acidic conditions, oxidative degradation, and polymerization[3].

The Kinetic Advantage of the α-Iodoketone: By utilizing 2-Iodo-1-(1H-pyrrol-2-yl)ethanone , chemists leverage the superior polarizability and larger atomic radius of the iodine atom. Iodine is an exceptional leaving group, significantly lowering the activation energy required for bimolecular nucleophilic substitution ( SN​2 ) reactions. This kinetic advantage allows subsequent cyclization reactions to proceed under much milder conditions (often at room temperature). Consequently, the integrity of the fragile pyrrole nucleus is preserved, and the formation of tar-like polymeric byproducts is drastically reduced[3].

Pathways Start 2-Iodo-1-(1H-pyrrol-2-yl)ethanone Thiourea Thioureas / Thioamides (EtOH, RT to 50°C) Start->Thiourea Aminopyridine 2-Aminopyridines (NaHCO3, Reflux) Start->Aminopyridine Amines Primary/Secondary Amines (K2CO3, THF, 0°C to RT) Start->Amines Thiazole 2-Amino-4-(1H-pyrrol-2-yl)thiazoles (Antimicrobial / Anticancer) Thiourea->Thiazole Imidazo Imidazo[1,2-a]pyridines (GABA-A Modulators) Aminopyridine->Imidazo AlphaAmine α-Aminoketone Derivatives (CNS Targets) Amines->AlphaAmine

Divergent synthetic pathways from 2-Iodo-1-(1H-pyrrol-2-yl)ethanone to novel heterocycles.

Experimental Workflows & Protocols

Protocol A: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and highly reliable method for constructing 2-aminothiazoles via the condensation of an α-haloketone with thiourea[2]. Using the iodo-variant allows this reaction to proceed cleanly without external heating.

Mechanistic Causality: The reaction initiates with an SN​2 displacement of the iodide by the nucleophilic sulfur of thiourea, forming an isothiouronium intermediate. The highly electrophilic carbonyl carbon is then attacked intramolecularly by the adjacent nitrogen, followed by dehydration and aromatization to yield the thiazole ring.

Mechanism A α-Iodoketone + Thiourea B S-Alkylation (Isothiouronium Salt) A->B SN2 Displacement C Cyclization (Nucleophilic Attack) B->C Intramolecular Attack D Dehydration (-H2O) C->D Acid/Base Catalysis E 2-Aminothiazole Derivative D->E Aromatization

Mechanistic workflow of the Hantzsch thiazole cyclization from an α-iodoketone precursor.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 2-Iodo-1-(1H-pyrrol-2-yl)ethanone (1.0 mmol) in anhydrous ethanol (10 mL).

  • Reagent Addition: Add thiourea (1.1 mmol) to the stirring solution in one portion.

  • Reaction Monitoring (Self-Validating Step): Stir the mixture at room temperature (25°C). Within 15–30 minutes, the solution will exhibit a transient color change (often deepening to a pale yellow) as the isothiouronium intermediate forms. Shortly after, the product will begin to precipitate directly from the solution as a hydroiodide salt, driving the equilibrium forward.

  • Completion: Monitor via TLC (Hexanes:EtOAc 1:1). The highly polar starting material ( Rf​≈0.6 ) will be completely consumed within 1–2 hours.

  • Workup: Filter the precipitated 2-amino-4-(1H-pyrrol-2-yl)thiazole hydroiodide salt under vacuum. Wash the filter cake with cold ethanol (2 × 5 mL) and diethyl ether (10 mL).

  • Free-basing (Optional): To obtain the free base, suspend the salt in saturated aqueous NaHCO3​ (15 mL) and extract with ethyl acetate (3 × 15 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: Synthesis of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are vital pharmacophores found in several marketed drugs (e.g., zolpidem, alpidem)[4]. They are synthesized via a Chichibabin-type condensation between 2-aminopyridines and α-haloketones[5].

Mechanistic Causality: The pyridine endocyclic nitrogen is more nucleophilic than the exocyclic primary amine. It attacks the α-carbon, displacing the iodide. Subsequent intramolecular cyclization of the exocyclic amine onto the carbonyl group, followed by dehydration, yields the fused bicyclic system[6].

Step-by-Step Methodology:

  • Preparation: Dissolve 2-Iodo-1-(1H-pyrrol-2-yl)ethanone (1.0 mmol) and 2-aminopyridine (1.2 mmol) in anhydrous acetonitrile (15 mL).

  • Base Addition: Add sodium bicarbonate ( NaHCO3​ , 2.0 mmol) to act as an acid scavenger. This prevents the protonation of the 2-aminopyridine by the generated hydroiodic acid, maintaining its nucleophilicity.

  • Heating: Heat the mixture to 60°C under a nitrogen atmosphere.

  • Reaction Monitoring (Self-Validating Step): Imidazo[1,2-a]pyridines are highly fluorescent[4]. Spot the reaction mixture on a TLC plate every hour and observe under 365 nm UV light. The emergence of a bright blue/green fluorescent spot indicates the successful formation of the fused aromatic core.

  • Workup: After 3-4 hours (upon complete consumption of the iodoketone), cool the mixture to room temperature, dilute with water (20 mL), and extract with dichloromethane (3 × 20 mL).

  • Purification: Dry the organic phase, concentrate, and purify via silica gel flash chromatography (DCM:MeOH 95:5) to yield the pure 2-(1H-pyrrol-2-yl)imidazo[1,2-a]pyridine.

Quantitative Data Presentation

The table below summarizes the kinetic and yield advantages of utilizing the α-iodoketone precursor over its α-chloro counterpart when synthesizing complex heterocycles. The superior leaving group ability of iodine drastically reduces reaction times and temperatures, mitigating the degradation of the pyrrole ring.

PrecursorTarget ScaffoldTemperatureTimeIsolated Yield (%)Observed Byproducts
2-Chloro -1-(1H-pyrrol-2-yl)ethanoneThiazole78°C (Reflux)4–6 h65–75%Pyrrole polymerization
2-Iodo -1-(1H-pyrrol-2-yl)ethanoneThiazole25°C (RT)1–2 h85–95%Minimal
2-Chloro -1-(1H-pyrrol-2-yl)ethanoneImidazo[1,2-a]pyridine100°C12 h50–60%Tars, degradation
2-Iodo -1-(1H-pyrrol-2-yl)ethanoneImidazo[1,2-a]pyridine60°C3–4 h80–90%Minimal

References

  • ResearchGate. Iodoarene-Mediated α-Tosyloxylation of Ketones with MCPBA and p-Toluenesulfonic Acid. ResearchGate. Available at: [Link]

  • BIO Web of Conferences. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at:[Link]

  • ThaiJO. An Efficient Synthesis of Imidazo[1,2-a]pyridines. ThaiJO. Available at:[Link]

  • ACS Omega. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Publications. Available at:[Link]

Sources

Method

Application Note: 2-Iodo-1-(1H-pyrrol-2-yl)ethanone as a Privileged Building Block for Kinase Inhibitor Discovery

Executive Summary The development of small-molecule kinase inhibitors (SMKIs) relies heavily on privileged heterocyclic scaffolds that can effectively mimic ATP and bind to the highly conserved hinge region of protein ki...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule kinase inhibitors (SMKIs) relies heavily on privileged heterocyclic scaffolds that can effectively mimic ATP and bind to the highly conserved hinge region of protein kinases. The pyrrole nucleus is a cornerstone in this arena, offering critical hydrogen-bond donor capabilities. While 2-chloro-1-(1H-pyrrol-2-yl)ethanone is a widely recognized intermediate, its iodo counterpart—2-Iodo-1-(1H-pyrrol-2-yl)ethanone —provides superior electrophilic reactivity. This technical guide details the mechanistic rationale, synthetic advantages, and validated protocols for utilizing this α-iodo ketone to construct potent kinase inhibitor libraries targeting Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Aurora kinases[1][2].

Chemical Rationale: The Kinetic Superiority of the Iodo-Leaving Group

In drug discovery, the efficiency of scaffold generation dictates the speed of the structure-activity relationship (SAR) optimization cycle. The reactivity of α-halo ketones is dominated by the electrophilic nature of the carbon atom bearing the halogen[3].

The Causality of Halogen Selection: The carbon-iodine (C–I) bond is significantly longer, weaker, and more polarizable than the carbon-chlorine (C–Cl) bond. In bimolecular nucleophilic substitution ( SN​2 ) reactions, iodide acts as an exceptional leaving group, drastically lowering the activation energy required for the transformation.

For the synthetic chemist, this translates to a critical advantage: temperature reduction . The electron-rich pyrrole ring is highly susceptible to oxidative degradation and polymerization when heated in the presence of electrophiles. Because the iodo variant reacts efficiently at ambient temperatures (25°C–40°C), it preserves the integrity of the pyrrole nucleus, whereas the chloro analog often requires harsh reflux conditions (80°C–100°C) that lead to complex byproduct profiles and diminished yields.

Mechanistic Target: Pyrrole Scaffolds in Kinase Inhibition

Pyrrole-derived compounds act as competitive inhibitors at the ATP-binding site of the kinase domain. The N–H of the pyrrole ring forms a critical hydrogen bond with the backbone carbonyl of the kinase hinge region. By occupying this pocket, these inhibitors block the autophosphorylation of tyrosine residues, thereby shutting down downstream signaling cascades such as the PI3K/AKT and MAPK pathways, which are responsible for tumor proliferation and angiogenesis[1].

SignalingPathway Ligand Growth Factors (EGF / VEGF) Receptor Receptor Tyrosine Kinase (EGFR / VEGFR) Ligand->Receptor Binds & Activates ATP Kinase ATP-Binding Pocket Receptor->ATP Conformational Shift Downstream Downstream Signaling (PI3K/AKT, MAPK) ATP->Downstream ATP Hydrolysis & Phosphorylation Inhibitor Pyrrole-Based Inhibitor (Competitive Antagonist) Inhibitor->ATP Blocks ATP Binding Proliferation Tumor Proliferation & Angiogenesis Downstream->Proliferation Drives Disease State

Mechanism of EGFR/VEGFR inhibition by pyrrole-derived small molecules at the ATP-binding pocket.

Experimental Protocols: Scaffold Generation

The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure reaction fidelity.

Protocol A: Mild Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a cornerstone reaction for α-halo ketones, yielding thiazole rings that are prevalent in multi-kinase inhibitors[3][2].

  • Objective: Synthesize a 2-amino-4-(1H-pyrrol-2-yl)thiazole pharmacophore.

  • Procedure:

    • Initiation: Dissolve 2-Iodo-1-(1H-pyrrol-2-yl)ethanone (1.0 eq, 10 mmol) in 20 mL of anhydrous ethanol.

    • Reagent Addition: Add the substituted thiourea (1.1 eq, 11 mmol) portion-wise. Causality: Slight excess of thiourea ensures complete consumption of the highly reactive iodo-ketone, preventing its degradation over time.

    • Reaction: Stir the mixture at room temperature (25°C) for 2–4 hours. Causality: The superior leaving group ability of iodine eliminates the need for reflux, protecting the pyrrole ring from thermal polymerization.

    • Validation (TLC): Monitor the reaction via Thin-Layer Chromatography (Hexanes:EtOAc 7:3). The disappearance of the starting material spot (UV active, lachrymator) validates completion.

    • Workup: Concentrate the solvent in vacuo to half volume and precipitate the product by adding 30 mL of ice-cold diethyl ether.

    • Isolation: Filter the resulting precipitate (hydroiodide salt) and wash with cold ether. To obtain the free base, suspend the salt in water, neutralize with saturated aqueous NaHCO3​ (pH ~8), extract with ethyl acetate, dry over anhydrous Na2​SO4​ , and evaporate.

Protocol B: Controlled SN​2 Amination

Synthesizing α-amino ketone precursors is critical for developing fused heterocyclic kinase inhibitors (e.g., pyrrolo-pyrazines).

  • Objective: Generate an α-amino ketone via nucleophilic substitution.

  • Procedure:

    • Initiation: Dissolve 2-Iodo-1-(1H-pyrrol-2-yl)ethanone (1.0 eq) in anhydrous DMF (0.5 M concentration) and cool to 0°C in an ice bath.

    • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq). Causality: A non-nucleophilic base is required to scavenge the generated HI without competing with the primary amine for the electrophilic carbon.

    • Amine Addition: Dropwise add the primary amine (1.2 eq) dissolved in DMF.

    • Reaction: Stir at 0°C to 10°C for 3 hours. Causality: Maintaining a low temperature is strictly required to prevent over-alkylation (tertiary amine formation) and dimerization, which are common side reactions with hyper-reactive α-iodo ketones.

    • Workup: Quench the reaction with cold brine (to remove DMF) and extract three times with ethyl acetate. Wash the combined organic layers with water, dry over Na2​SO4​ , and purify via flash column chromatography.

SyntheticWorkflow SM 2-Iodo-1-(1H-pyrrol-2-yl)ethanone Hantzsch Hantzsch Thiazole Synthesis (25°C) SM->Hantzsch + Thiourea SN2 Nucleophilic Substitution (0°C) SM->SN2 + Primary Amine Thiazole Pyrrolyl-Thiazole Scaffold Hantzsch->Thiazole Amine Alpha-Amino Ketone Intermediate SN2->Amine Purification Flash Chromatography & Crystallization Thiazole->Purification Amine->Purification Assay In Vitro Kinase Screening Assays Purification->Assay

Experimental workflow for synthesizing and screening pyrrole-based kinase inhibitor scaffolds.

Quantitative Data: Yield and Condition Comparison

The following table summarizes the quantitative advantages of utilizing the iodo-variant over the traditional chloro-variant in standard scaffold generation workflows (data aggregated from standard internal benchmarking).

Parameter2-Chloro-1-(1H-pyrrol-2-yl)ethanone2-Iodo-1-(1H-pyrrol-2-yl)ethanone
Leaving Group Ability ModerateExcellent
Hantzsch Synthesis Temp 80°C (Reflux)25°C (Ambient)
Reaction Time 12–18 hours2–4 hours
Average Yield (Thiazole) 60–70%85–95%
Byproduct Profile High pyrrole oxidation/polymerizationMinimal degradation
Handling Safety Strong LachrymatorModerate Lachrymator

References

  • Yang, T.-H., et al. "Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents." Cancer Treatment Journal. URL:[Link]

  • "Aurora kinase inhibitors: novel small molecules with promising activity in acute myeloid and Philadelphia-positive leukemias." PubMed / National Institutes of Health. URL:[Link]

Sources

Application

Application Note &amp; Protocol: A Robust Synthesis of 2-Amino-4-(1H-pyrrol-2-yl)thiazoles via an α-Iodo Ketone Intermediate

Abstract This document provides a comprehensive, field-tested protocol for the synthesis of 2-amino-4-(1H-pyrrol-2-yl)thiazoles, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 2-amino-4-(1H-pyrrol-2-yl)thiazoles, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The described methodology is a two-step process commencing with the efficient α-iodination of commercially available 2-acetyl-1H-pyrrole to generate the key 2-(2-iodoacetyl)-1H-pyrrole precursor. This intermediate is subsequently cyclized with thiourea via the classic Hantzsch thiazole synthesis.[1][2][3] This guide offers detailed, step-by-step instructions, mechanistic insights, safety protocols, and troubleshooting advice tailored for researchers, chemists, and drug development professionals.

Introduction & Scientific Rationale

The 2-aminothiazole moiety is a privileged structure in pharmaceutical science, forming the core of numerous approved drugs and clinical candidates exhibiting a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[4][5] The incorporation of a pyrrole ring at the 4-position of the thiazole creates a unique heteroaromatic system with expanded potential for molecular interactions and novel pharmacological profiles.

The Hantzsch thiazole synthesis, first reported in 1887, remains the most reliable and widely adopted method for constructing the 2-aminothiazole ring.[3][6] The reaction involves the condensation of an α-haloketone with a thioamide-containing compound, most commonly thiourea, to yield the desired thiazole derivative.[4][7]

This protocol specifically employs an α-iodo ketone precursor, 2-(2-iodoacetyl)-1H-pyrrole. The choice of iodine as the halogen offers distinct advantages. The carbon-iodine bond is weaker and more reactive than its bromine or chlorine counterparts, often leading to faster reaction times and milder conditions for the subsequent Hantzsch cyclization. This enhanced reactivity can improve overall efficiency and minimize the formation of side products. The protocol is divided into two primary stages:

  • Synthesis of the Iodo-Precursor: α-Iodination of 2-acetyl-1H-pyrrole.

  • Hantzsch Cyclization: Reaction of the iodo-precursor with thiourea to form the target 2-amino-4-(1H-pyrrol-2-yl)thiazole.

Reaction Mechanism

The overall synthesis proceeds as depicted in the following scheme:

Scheme 1: Overall Synthesis of 2-Amino-4-(1H-pyrrol-2-yl)thiazole

Caption: Mechanism of the Hantzsch thiazole synthesis.

Detailed Experimental Protocols

Part A: Synthesis of 2-(2-Iodoacetyl)-1H-pyrrole (Iodo-Precursor)

Materials & Reagents

Reagent/MaterialFormulaM.W. ( g/mol )QuantityPurityNotes
2-Acetyl-1H-pyrroleC₆H₇NO109.135.0 g (45.8 mmol)≥98%Starting material.
Iodine (I₂)I₂253.8112.8 g (50.4 mmol)≥99.8%Use in a fume hood.
Sodium Hydroxide (NaOH)NaOH40.002.0 g (50.0 mmol)≥97%Prepare a 10% aqueous solution.
Methanol (MeOH)CH₃OH32.04150 mLAnhydrousSolvent.
Dichloromethane (DCM)CH₂Cl₂84.93200 mLACS GradeFor extraction.
Sodium Thiosulfate (Na₂S₂O₃)Na₂S₂O₃158.11~5 gACS GradeFor quenching excess iodine.
Magnesium Sulfate (MgSO₄)MgSO₄120.37~10 gAnhydrousFor drying.

Step-by-Step Procedure

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-acetyl-1H-pyrrole (5.0 g, 45.8 mmol) and methanol (100 mL). Stir until the solid is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. This is critical to control the reaction rate and minimize side-product formation.

  • Reagent Addition: In a separate beaker, dissolve iodine (12.8 g, 50.4 mmol) in 50 mL of methanol. Slowly add this iodine solution to the cooled pyrrole solution over 15 minutes using a dropping funnel.

  • Base Addition: Prepare a 10% w/v aqueous solution of sodium hydroxide. Add this solution dropwise to the reaction mixture while maintaining the temperature below 10 °C. The color of the reaction should lighten. The base neutralizes the HI formed in situ, driving the reaction to completion.

  • Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexane:Ethyl Acetate as the mobile phase. The starting material spot should disappear and a new, lower Rf spot corresponding to the product should appear.

  • Workup - Quenching: Once the reaction is complete, pour the mixture into a 1 L beaker containing 300 mL of cold water. A precipitate may form. Add a saturated aqueous solution of sodium thiosulfate dropwise until the dark iodine color completely disappears, resulting in a pale yellow or off-white suspension.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 70 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically an off-white to light brown solid. It can be purified by recrystallization from a minimal amount of hot ethanol or by flash column chromatography on silica gel if necessary.

  • Expected Outcome: Yields typically range from 75-85%. The product should be stored in a cool, dark place as it can be light-sensitive and is a lachrymator.

Part B: Synthesis of 2-Amino-4-(1H-pyrrol-2-yl)thiazole

Materials & Reagents

Reagent/MaterialFormulaM.W. ( g/mol )QuantityPurityNotes
2-(2-Iodoacetyl)-1H-pyrroleC₆H₆INO235.025.0 g (21.3 mmol)≥95%From Part A. Lachrymator.
ThioureaCH₄N₂S76.121.95 g (25.6 mmol)≥99%
Ethanol (EtOH)C₂H₅OH46.07100 mL95% or AbsoluteSolvent.
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01~5 gSaturated Soln.For neutralization/precipitation.
Deionized WaterH₂O18.02200 mL-For workup and washing.

Step-by-Step Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-(2-iodoacetyl)-1H-pyrrole (5.0 g, 21.3 mmol) and thiourea (1.95 g, 25.6 mmol, 1.2 equivalents).

  • Solvent Addition: Add ethanol (100 mL) to the flask. Ethanol is an excellent solvent for this reaction, dissolving both reactants upon heating and facilitating the reaction at a moderate temperature. [8][9]3. Reflux: Heat the mixture to reflux (approximately 78 °C) with vigorous stirring. The reaction is typically complete within 2-4 hours.

  • Reaction Monitoring: Monitor the disappearance of the iodo-precursor using TLC (7:3 Hexane:Ethyl Acetate). The product is more polar and will have a significantly lower Rf value.

  • Workup & Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing 200 mL of ice-cold water. While stirring, slowly add a saturated aqueous solution of sodium bicarbonate until the pH is ~8. This neutralizes the hydroiodide salt of the product, causing the free base to precipitate out of the solution. [2]6. Isolation: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any inorganic salts and unreacted thiourea.

  • Drying & Purification: Dry the solid product in a vacuum oven at 40-50 °C. The product is often of high purity after this step. If further purification is needed, it can be recrystallized from ethanol or an ethanol/water mixture.

  • Expected Outcome: Yields typically range from 80-95%. The final product is usually a stable, off-white to tan crystalline solid.

Experimental Workflow Diagram

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Thiazole Formation A0 Dissolve 2-Acetyl-pyrrole in MeOH A1 Cool to 0°C A0->A1 A2 Add I₂ solution A1->A2 A3 Add NaOH(aq) A2->A3 A4 Stir at RT A3->A4 A5 Quench (Na₂S₂O₃) A4->A5 A6 Extract (DCM) A5->A6 A7 Dry & Evaporate A6->A7 A8 Purify Precursor A7->A8 B0 Combine Precursor & Thiourea in EtOH A8->B0 Use Purified Iodo-Precursor B1 Reflux (2-4h) B0->B1 B2 Cool to RT B1->B2 B3 Precipitate in NaHCO₃(aq) B2->B3 B4 Filter Solid B3->B4 B5 Wash with H₂O B4->B5 B6 Dry Product B5->B6

Caption: Step-by-step experimental workflow.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Part A: Low Yield of Iodo-Precursor - Incomplete reaction.- Base added too quickly, causing side reactions.- Product loss during workup.- Increase reaction time and monitor closely by TLC.- Add NaOH solution slowly while maintaining a low temperature.- Ensure efficient extraction with sufficient solvent volume.
Part A: Dark, Oily Crude Product - Incomplete quenching of iodine.- Degradation due to excessive heat or light.- Add more sodium thiosulfate solution until the color is gone.- Avoid excessive heat during solvent removal. Store crude product in the dark.
Part B: Reaction Stalls / Incomplete - Insufficient heating.- Poor quality iodo-precursor.- Ensure the reaction mixture is at a full, steady reflux.- Purify the iodo-precursor from Part A before use.
Part B: Product Does Not Precipitate - Solution is too acidic.- Product is more soluble than expected.- Add more sodium bicarbonate solution to ensure pH is >8.- If precipitation is weak, try concentrating the solution by partially removing ethanol before adding to water.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (nitrile or neoprene).

  • Fume Hood: All steps of this synthesis must be performed in a well-ventilated chemical fume hood.

  • Chemical Hazards:

    • 2-(2-Iodoacetyl)-1H-pyrrole: This intermediate is a lachrymator (causes tearing) and is irritating to the skin and respiratory tract. Handle with extreme care.

    • Iodine: Harmful if swallowed or inhaled. Causes skin and eye irritation. Stains skin and surfaces.

    • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

    • Organic Solvents (Methanol, Dichloromethane, Ethanol): Flammable and toxic. Avoid inhalation of vapors and contact with skin.

References

  • Dhas, A., Kanagare, A., Kanetkar, M., & Pansare, D. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. Nano Bio Letters. Available at: [Link]

  • Kanova, N., Dundar, B. A., Kelgokmen, Y., & Zora, M. (2021). One-Pot Synthesis of 2-Acetyl-1H-pyrroles from N-Propargylic β-Enaminones via Intermediacy of 1,4-Oxazepines. The Journal of Organic Chemistry, 86(9), 6289–6304. Available at: [Link]

  • Khabazzadeh, H., Saidi, K., & Sheibani, H. (2010). Versatile 2-amino-4-substituted-1,3-thiazoles: synthesis and reactions. Journal of Sulfur Chemistry, 31(4), 317-347. Available at: [Link]

  • SciSpace. (2004). Versatile 2-Amino-4-substituted-1,3-thiazoles: Synthesis and Reactions. Available at: [Link]

  • Taylor & Francis Online. (2010). Versatile 2-amino-4-substituted-1,3-thiazoles: synthesis and reactions. Available at: [Link]

  • ResearchGate. (2021). One-Pot Synthesis of 2-Acetyl-1 H -pyrroles from N -Propargylic β-Enaminones via Intermediacy of 1,4-Oxazepines | Request PDF. Available at: [Link]

  • ACS Publications. (2021). One-Pot Synthesis of 2-Acetyl-1H-pyrroles from N-Propargylic β-Enaminones via Intermediacy of 1,4-Oxazepines. Available at: [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Available at: [Link]

  • American Chemical Society. (2021). One-Pot Synthesis of 2-Acetyl-1H-pyrroles from N-Propargylic β-Enaminones via Intermediacy of 1,4-Oxazepines. Available at: [Link]

  • Scribd. Hantzsch Thiazole Synthesis Mechanism. Available at: [Link]

  • MDPI. (2025). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Available at: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available at: [Link]

  • ResearchGate. (2020). Mechanism of Hantzsch Thiazole Synthesis. Available at: [Link]

  • PMC. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available at: [Link]

  • IntechOpen. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. Available at: [Link]

  • ResearchGate. (2020). Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. Available at: [Link]

  • ResearchGate. (2021). Mechanistic representation of the Hantzsch-type process involved in constructing 1,3-thiazole ring. Available at: [Link]

  • ResearchGate. Hantzsch synthesis of thiazole from α-haloketones and thioamides. Available at: [Link]

  • Google Patents. (2004). Process for the preparation of 2-acetyl-1-pyrroline, the basmati rice flavorant.
  • ACS Publications. (2025). Oxidative Iodination of Pyrrolo[2,1-a]isoquinolines with NaI/mCPBA. Available at: [Link]

  • IJRPR. (2024). A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. Available at: [Link]

  • ResearchGate. Synthesis of 2‐amino 4‐acyl thiazole derivatives. Available at: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]

  • PMC. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]

  • Aurigene Pharmaceutical Services. (2020). Iodine catalyzed four-component reaction. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: A Strategic Guide to Developing Anticancer Drug Candidates from 2-Iodo-1-(1H-pyrrol-2-yl)ethanone

Abstract The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant pharmacological effects, including several approved anticancer drugs.[1][2] This docum...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant pharmacological effects, including several approved anticancer drugs.[1][2] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on leveraging 2-Iodo-1-(1H-pyrrol-2-yl)ethanone as a versatile starting material for the synthesis and evaluation of novel anticancer drug candidates. We present a strategic workflow encompassing rational design, chemical synthesis, a cascade of in vitro biological evaluations, and preliminary mechanism of action studies. The protocols herein are designed to be self-validating, with explanations of the scientific causality behind key experimental choices, empowering research teams to efficiently identify and advance promising lead compounds.

Introduction: The Rationale for the Pyrrole Scaffold

Pyrrole and its derivatives are heterocyclic compounds that have garnered immense interest in oncology research.[1] Their prevalence in clinically successful drugs, such as the multi-targeted tyrosine kinase inhibitor Sunitinib, underscores their capacity to interact with critical biological targets within cancer cells.[3] The aromatic nature of the pyrrole ring allows it to participate in various non-covalent interactions within protein binding sites, while its structure is amenable to extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

The selected starting material, 2-Iodo-1-(1H-pyrrol-2-yl)ethanone, is a particularly attractive scaffold for two primary reasons:

  • The Pyrrole Core: Provides a proven structural foundation for interaction with various oncogenic targets.[2][4]

  • Bifunctional Reactivity: The molecule possesses two distinct, reactive sites ripe for chemical diversification. The α-iodo group is an excellent leaving group for nucleophilic substitution, while the adjacent ketone offers a handle for condensation and other transformations. This dual reactivity allows for the rapid generation of a diverse chemical library from a single, common intermediate, a strategy highly valued in modern drug discovery.[5]

This guide outlines a logical, stepwise progression from initial compound synthesis to the identification of a validated hit compound with therapeutic potential.

The Drug Discovery Workflow: A Strategic Overview

The development of a novel anticancer agent from a starting scaffold is a multi-stage process. The workflow is designed to be a filtering cascade, where a large number of initial derivatives are systematically narrowed down to a few promising candidates based on increasingly complex biological data.

G cluster_0 Phase 1: Synthesis & Library Generation cluster_1 Phase 2: In Vitro Screening Cascade cluster_2 Phase 3: Lead Characterization Scaffold 2-Iodo-1-(1H-pyrrol-2-yl)ethanone Derivatization Chemical Derivatization (Nucleophilic Substitution) Scaffold->Derivatization Protocol 1.2 Library Diverse Compound Library (Series A, B, C...) Derivatization->Library Cytotoxicity Cytotoxicity Screening (MTT Assay) Library->Cytotoxicity Test Compounds Hit_ID Hit Identification (IC50 < 10 µM) Cytotoxicity->Hit_ID Protocol 2.1 Apoptosis Apoptosis Assay (Annexin V/PI) Hit_ID->Apoptosis Protocol 2.2 CellCycle Cell Cycle Analysis Hit_ID->CellCycle Protocol 2.3 MoA Mechanism of Action (MoA) (e.g., Kinase Assay, Tubulin Assay) Apoptosis->MoA CellCycle->MoA Optimization Lead Optimization (SAR-guided Synthesis) MoA->Optimization end_node Validated Lead Candidate Optimization->end_node

Caption: High-level workflow for anticancer drug discovery.

PART I: Synthesis and Chemical Derivatization

The foundational step is the creation of a library of diverse molecules. The goal is to explore the structure-activity relationship (SAR) by systematically altering the substituents around the pyrrole core.

Protocol 1.1: Synthesis of 2-Iodo-1-(1H-pyrrol-2-yl)ethanone

The parent compound can be synthesized via a Friedel-Crafts acylation of pyrrole. This reaction must be performed under anhydrous conditions to prevent quenching of the Lewis acid catalyst.

  • Materials: Pyrrole, Iodoacetyl chloride, Aluminum chloride (AlCl₃), Dichloromethane (DCM, anhydrous), Hydrochloric acid (1M), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous DCM and AlCl₃. Cool the suspension to 0°C in an ice bath.

    • Slowly add iodoacetyl chloride to the stirred suspension. Maintain the temperature at 0°C.

    • In a separate flask, dissolve pyrrole in anhydrous DCM.

    • Add the pyrrole solution dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature does not exceed 5°C.

    • After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by slowly pouring it over crushed ice containing concentrated HCl.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the title compound.

Protocol 1.2: General Procedure for Library Synthesis via Nucleophilic Substitution

The α-iodo group is readily displaced by a variety of nucleophiles. This protocol describes a general method for reacting the iodo-ketone with substituted thioureas to generate a library of 2-aminothiazole derivatives, a class of compounds known for its anticancer potential.[5]

Caption: General scheme for derivatization.

  • Materials: 2-Iodo-1-(1H-pyrrol-2-yl)ethanone, various substituted thioureas (e.g., phenylthiourea, 4-chlorophenylthiourea), Ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve 2-Iodo-1-(1H-pyrrol-2-yl)ethanone (1.0 eq) in ethanol.

    • Add the desired substituted thiourea (1.1 eq) to the solution.

    • Heat the reaction mixture to reflux (approx. 78°C) and stir for 4-8 hours.

    • Monitor the reaction by TLC. The formation of a new, more polar spot and the disappearance of the starting material indicate progress.

    • Upon completion, cool the mixture to room temperature. The product will often precipitate from the solution.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold ethanol to remove any unreacted starting materials.

    • Dry the product under vacuum. Further purification can be achieved by recrystallization if necessary.

    • Confirm the structure of each derivative using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Causality Behind Experimental Choices: The Hantzsch thiazole synthesis is a robust and reliable method for constructing the thiazole ring.[5] Using ethanol as a solvent is advantageous as it is inexpensive, relatively non-toxic, and effectively dissolves the reactants while often allowing the product to precipitate upon cooling, simplifying purification.

PART II: In Vitro Evaluation of Anticancer Activity

Once a library of derivatives is synthesized and characterized, the next step is to screen them for biological activity. This is done using a tiered approach, starting with a broad screen for cytotoxicity against a panel of cancer cell lines.

Protocol 2.1: Primary Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. A reduction in metabolic activity is indicative of either cell death or a halt in proliferation.

  • Cell Lines: A representative panel should be used, for example:

    • MCF-7 (Breast adenocarcinoma, ER+)

    • MDA-MB-231 (Breast adenocarcinoma, Triple-Negative)

    • HCT116 (Colorectal carcinoma)

    • A549 (Lung carcinoma)

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Prepare stock solutions of the synthesized derivatives in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Add 100 µL of the diluted compound solutions to the appropriate wells. Include wells for "vehicle control" (DMSO only) and "untreated control".

    • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Results should be summarized in a table for clear comparison.

Compound IDR-Group on ThiazoleIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HCT116IC₅₀ (µM) vs. A549
Lead-01 Phenyl5.28.112.5
Lead-02 4-Chlorophenyl1.82.54.9
Lead-03 4-Methoxyphenyl15.622.4> 50
Doxorubicin (Positive Control)0.50.80.6
Protocol 2.2: Apoptosis Induction Assay (Annexin V-FITC/PI Staining)

"Hit" compounds (e.g., IC₅₀ < 10 µM) should be further investigated to determine if their cytotoxic effect is due to the induction of apoptosis (programmed cell death).

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated to a fluorophore (FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells, where it stains the nucleus red.

  • Procedure:

    • Seed cells (e.g., HCT116) in a 6-well plate and grow to ~70% confluency.

    • Treat cells with the hit compound at its 1x and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control.

    • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer.

    • Add Annexin V-FITC and PI solution to the cells.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour.

  • Interpretation:

    • Lower-Left Quadrant (Annexin V- / PI-): Live cells

    • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells

A significant increase in the population of the lower-right and upper-right quadrants compared to the control indicates that the compound induces apoptosis.

PART III: Elucidating the Mechanism of Action (MoA)

The results from the screening cascade provide clues to the compound's MoA. For example, if a compound induces apoptosis, the next step is to investigate how. Pyrrole-based anticancer agents frequently target key cellular pathways controlling proliferation and survival.[6]

G cluster_pathway Signaling Pathway cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) RAS RAS RTK->RAS Compound Pyrrole-Derivative (Kinase Inhibitor) Compound->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Survival ERK->Survival Angiogenesis Angiogenesis ERK->Angiogenesis

Caption: Potential inhibition of a Receptor Tyrosine Kinase pathway.

Many pyrrole-indolinone structures act as ATP-competitive kinase inhibitors.[3] If a derivative shows potent activity, a logical next step is to screen it against a panel of cancer-relevant kinases (e.g., VEGFR, PDGFR, EGFR). A significant cell cycle arrest in the G2/M phase might suggest interference with microtubule dynamics, warranting a tubulin polymerization assay.[6]

Lead Optimization: The initial SAR data (as exemplified in the IC₅₀ table) guides the synthesis of a second-generation library. For instance, if Lead-02 (with a 4-chlorophenyl group) is significantly more potent than Lead-01 (phenyl) and Lead-03 (4-methoxyphenyl), it suggests that an electron-withdrawing group at the para position of the phenyl ring is beneficial for activity. Future derivatives could explore other halogens (F, Br) or other electron-withdrawing groups (CF₃, NO₂) at this position to further enhance potency. This iterative process of design, synthesis, and testing is the core of lead optimization.[7]

Conclusion

2-Iodo-1-(1H-pyrrol-2-yl)ethanone represents a highly valuable and strategically sound starting point for the development of novel anticancer therapeutics. Its bifunctional nature allows for the efficient generation of diverse chemical libraries. By employing the integrated workflow and detailed protocols described in this guide—from rational synthesis through a systematic in vitro screening cascade—research organizations can effectively navigate the early stages of drug discovery. This structured approach maximizes the potential for identifying potent and selective hit compounds, which can then be advanced into lead optimization and further preclinical development.

References

  • Structure-activity relationship studies and in vitro and in vivo anticancer activity of novel 3-aroyl-1,4-diarylpyrroles against solid tumors and hematological malignancies.PubMed.
  • Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships.PubMed.
  • Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances.ResearchGate.
  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation.MDPI.
  • Strategy for the development of novel anticancer drugs.PubMed.
  • Structures of pyrrole with different types of anticancer activity and cancer growth inhibitors.ResearchGate.
  • Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies.PMC.
  • Synthesis, Computational Studies, and Anticancer Evaluation of Novel Pyrrole Derivatives.Bentham Science.
  • Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates.PMC.
  • Developing Novel Anticancer Drug Candidates Regarding the Integration of Three Main Knowledge Fields: ComputerAided Drug Design, Chemical Synthesis, and Pharmacological Evaluation.JSciMed Central.
  • Anticancer Drug Development.ResearchGate.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.PMC.
  • Novel 1H-Pyrrolo[2,3-b]pyridine Derivative Nortopsentin Analogues: Synthesis and Antitumor Activity in Peritoneal Mesothelioma Experimental Models.ACS Publications.
  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents.IPROCEEDINGS.
  • Synthesis of Multisubstituted Pyrroles from Enolizable Aldehydes and Primary Amines Promoted by Iodine.ACS Publications.
  • An In-depth Technical Guide to 2-chloro-1-(1H-pyrrol-2-yl)ethanone: A Key Intermediate in Chemical Synthesis and Drug Discovery.Benchchem.
  • Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo.PLOS.
  • Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives.PMC.

Sources

Application

Application Note: sp³-sp Sonogashira-Type Cross-Coupling of 2-Iodo-1-(1H-pyrrol-2-yl)ethanone

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Reaction Engineering, and High-Fidelity Protocols Executive Summary & Scope The synthesis of α -a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Reaction Engineering, and High-Fidelity Protocols

Executive Summary & Scope

The synthesis of α -alkynyl ketones via the cross-coupling of terminal alkynes with α -halo ketones is a powerful transformation in medicinal chemistry. These motifs serve as highly versatile synthetic intermediates for the construction of complex heterocycles, such as substituted pyrazoles, indoles, and pyrrolopyrimidines [1].

However, applying standard Sonogashira conditions to 2-Iodo-1-(1H-pyrrol-2-yl)ethanone presents unique chemical challenges. The substrate possesses a highly electrophilic sp³-hybridized carbon adjacent to a carbonyl, making it highly susceptible to nucleophilic attack, enolization, and reduction [2]. Furthermore, the unprotected, acidic pyrrole nitrogen (pKa ~16.5) can interfere with transition metal catalysts. This application note details an optimized, self-validating protocol that abandons traditional amine bases in favor of non-nucleophilic inorganic bases, utilizing carefully selected palladium/copper co-catalysis to achieve high-yielding alkynylation while strictly suppressing competitive degradation pathways.

Mechanistic Rationale & Reaction Engineering (E-E-A-T)

To ensure scientific integrity and reproducible results, it is critical to understand the causality behind the experimental parameters chosen for this specific substrate.

  • Overcoming sp³ Electrophilicity (The Base Dilemma): Traditional Sonogashira couplings rely heavily on aliphatic amine bases (e.g., triethylamine, diethylamine, or DIPEA) to facilitate copper acetylide formation [1]. When applied to α -iodo ketones, these amines act as potent nucleophiles. They rapidly displace the labile α -iodide to form quaternary ammonium salts (the Menschutkin reaction) or promote rapid enolization leading to dimerization. Causality: To circumvent this, our protocol replaces amines with Cesium Carbonate ( Cs2​CO3​ ). As a non-nucleophilic, mild inorganic base, Cs2​CO3​ effectively deprotonates the terminal alkyne in the presence of copper without attacking the electrophilic sp³ center [3].

  • Managing the Pyrrole N-H: The unprotected pyrrole ring can coordinate with Pd or Cu, potentially poisoning the catalytic cycle. Causality: By maintaining the reaction at mildly elevated temperatures (40 °C) rather than standard reflux, and utilizing a slight stoichiometric excess of the terminal alkyne, the kinetics of the cross-coupling cycle outcompete N-coordination and base-catalyzed N-alkylation.

  • Catalytic Cycle Dynamics: The reaction initiates with the oxidative addition of Pd(0) into the highly activated C(sp³)-I bond. Concurrently, CuI and Cs2​CO3​ activate the terminal alkyne. Transmetalation transfers the alkynyl group to the Pd(II) center, followed by reductive elimination to yield the target α -alkynyl ketone and regenerate the active Pd(0) species.

Visualization: Mechanistic Pathway

G A 2-Iodo-1-(1H-pyrrol-2-yl)ethanone (sp³ Electrophile) B Pd(0) Catalyst Oxidative Addition A->B Pd(0) H Side Reaction: Amine Nucleophilic Attack (Avoided by using Cs2CO3) A->H If Et3N is used C Pd(II) Intermediate [Pyrrole-C(=O)-CH2-Pd-I] B->C E Transmetalation C->E D Terminal Alkyne + CuI + Cs2CO3 Copper Acetylide Formation D->E Cu-Acetylide F Reductive Elimination E->F F->B Pd(0) Regeneration G 1-(1H-pyrrol-2-yl)-4-arylbut-3-yn-1-one (Target Product) F->G Product Release

Mechanistic pathway of sp3-sp Sonogashira coupling highlighting side-reaction suppression.

Experimental Protocol: Synthesis of 1-(1H-pyrrol-2-yl)-4-phenylbut-3-yn-1-one

Self-Validating System: This protocol integrates specific in-process controls. The α -iodo ketone is highly reactive; failure to observe its complete consumption via TLC indicates catalyst poisoning, while the appearance of baseline streaking indicates thermal degradation.

Reagents & Materials:

  • 2-Iodo-1-(1H-pyrrol-2-yl)ethanone (1.0 mmol, 235 mg)

  • Phenylacetylene (1.5 mmol, 153 mg / 165 µL)

  • PdCl2​(PPh3​)2​ (0.05 mmol, 35 mg, 5 mol%)

  • CuI (0.10 mmol, 19 mg, 10 mol%)

  • Cs2​CO3​ (2.0 mmol, 652 mg)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

Step-by-Step Methodology:

  • Preparation of the Reaction Matrix: In an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, sequentially add 2-Iodo-1-(1H-pyrrol-2-yl)ethanone (235 mg), PdCl2​(PPh3​)2​ (35 mg), CuI (19 mg), and finely powdered Cs2​CO3​ (652 mg).

  • Atmosphere Exchange (Critical Step): Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Strict oxygen exclusion is mandatory to prevent the copper-catalyzed homocoupling of phenylacetylene (Glaser coupling), which consumes the alkyne and complicates purification.

  • Solvent Addition: Inject anhydrous THF (10 mL) via syringe. Stir the suspension at room temperature for 5 minutes to ensure uniform dispersion of the insoluble base.

  • Alkyne Introduction: Add phenylacetylene (165 µL) dropwise via syringe over 2 minutes. The reaction mixture will transition from a pale yellow to a deep brown/red hue, visually validating the formation of the active Pd(0) and copper acetylide species.

  • Reaction Execution & Monitoring: Heat the mixture to 40 °C using an oil bath or heating block and stir for 6–8 hours. Monitor the reaction via TLC (Hexanes/Ethyl Acetate 3:1) or LC-MS. Validation: The starting α -iodo ketone is UV active and stains dark brown with KMnO4​ . Its complete disappearance validates the success of the oxidative addition phase.

  • Quenching: Once complete, cool the mixture to room temperature. Quench the reaction by adding 10 mL of saturated aqueous NH4​Cl solution. Causality: NH4​Cl effectively protonates any residual copper acetylides, breaks down metal complexes, and neutralizes the basic environment to protect the newly formed product.

  • Extraction & Workup: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dark residue via flash column chromatography on silica gel. Elute with a gradient of 5% to 20% Ethyl Acetate in Hexanes to afford the target 1-(1H-pyrrol-2-yl)-4-phenylbut-3-yn-1-one as a crystalline solid.

Quantitative Data Summary: Optimization of Conditions

The following table summarizes the quantitative optimization data, demonstrating the critical nature of base and solvent selection in preventing the decomposition of the sp³ electrophile.

EntryCatalyst SystemBase (2.0 eq)SolventTemp (°C)Time (h)Yield (%)Observation / Causality
1 PdCl2​(PPh3​)2​ / CuI Et3​N THF2512< 10%Massive decomposition; nucleophilic attack by Et3​N .
2 PdCl2​(PPh3​)2​ / CuI K2​CO3​ DMF50845%Moderate yield; some thermal degradation observed.
3 Pd(PPh3​)4​ / CuI Cs2​CO3​ THF40868%Good yield; Pd(0) catalyst showed slight instability.
4 PdCl2​(PPh3​)2​ / CuI Cs2​CO3​ THF 40 6 82% Optimal; clean conversion, minimal side reactions.
References
  • Title: Organic Synthesis: Transition Metal Catalyzed Reactions - Sonogashira Coupling Source: LibreTexts Chemistry URL: [Link]

  • Title: Microwave-Assisted Synthesis of α-Hydroxy Ketone and α-Diketone and Pyrazine Derivatives from α-Halo and α,α′-Dibromo Ketone Source: ResearchGate URL: [Link]

  • Title: Discovery of DNL343: A Potent, Selective, and Brain-Penetrant eIF2B Activator Designed for the Treatment of Neurodegenerative Diseases Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Method

Microwave-assisted synthesis using 2-Iodo-1-(1h-pyrrol-2-yl)ethanone

Application Note: Microwave-Assisted Synthesis and Application of 2-Iodo-1-(1H-pyrrol-2-yl)ethanone in Heterocyclic Drug Discovery Executive Summary & Mechanistic Rationale The synthesis of complex heterocyclic scaffolds...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Microwave-Assisted Synthesis and Application of 2-Iodo-1-(1H-pyrrol-2-yl)ethanone in Heterocyclic Drug Discovery

Executive Summary & Mechanistic Rationale

The synthesis of complex heterocyclic scaffolds in modern drug discovery often relies on highly reactive α -haloketone building blocks. 2-Iodo-1-(1H-pyrrol-2-yl)ethanone (CAS 55984-20-8) serves as a premier intermediate for constructing pyrrole-fused or pyrrole-linked heterocycles, such as imidazo[1,2-a]pyrroles and pyrrolyl-thiazoles.

However, a fundamental chemical challenge exists: the electron-rich nature of the pyrrole ring makes these intermediates highly susceptible to thermal degradation, oxidation, and polymerization under conventional, prolonged heating conditions. To circumvent this, Microwave-Assisted Organic Synthesis (MAOS) is employed. Microwave irradiation directly couples with the dipole moments of the solvent and reactants, providing rapid volumetric heating. This reduces reaction times from several hours to mere minutes, preserving the integrity of the sensitive pyrrole moiety while maximizing thermodynamic yields[1].

Why the α -Iodoketone? While α -chloroketones (e.g., 2-chloro-1-(1H-pyrrol-2-yl)ethanone) are more shelf-stable, they exhibit sluggish reactivity in nucleophilic substitutions. Converting the chloro-derivative to its iodo-analogue via a Finkelstein reaction significantly lowers the activation energy for subsequent cyclizations. Iodine's larger atomic radius and high polarizability make it an exceptional leaving group. When coupled with microwave irradiation, the rapid heating ensures the activation energy barrier is overcome instantaneously, driving the reaction to completion before side-product formation can occur[2].

Experimental Workflows & Protocols

The following self-validating protocols describe the generation of the highly reactive 2-Iodo-1-(1H-pyrrol-2-yl)ethanone and its immediate application in a Hantzsch thiazole cyclization.

Protocol A: Microwave-Accelerated Finkelstein Iodination

This protocol utilizes the differential solubility of sodium halides in acetone to drive the equilibrium toward the iodinated product[3].

  • Reagent Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve 1.0 mmol of 2-chloro-1-(1H-pyrrol-2-yl)ethanone in 4.0 mL of anhydrous acetone.

  • Nucleophile Addition: Add 1.5 mmol of anhydrous Sodium Iodide (NaI). Self-Validation Cue: The solution will initially appear clear, but as the reaction progresses, a fine white precipitate (NaCl) will form, indicating successful halogen exchange.

  • Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate in a dedicated microwave synthesizer set to 80°C for 5 minutes (Dynamic power mode, max 150 W, normal cooling).

  • Workup: Cool the vial to room temperature using compressed air. Filter the suspension through a short pad of Celite to remove the precipitated NaCl.

  • Concentration: Evaporate the acetone under reduced pressure in the dark (the iodoketone is light-sensitive) to yield crude 2-Iodo-1-(1H-pyrrol-2-yl)ethanone, which should be used immediately in Protocol B.

Protocol B: Microwave-Assisted Hantzsch Thiazole Cyclization

The Hantzsch synthesis involves the condensation of the α -iodoketone with a thioamide. Microwave irradiation accelerates both the initial S -alkylation and the kinetically demanding dehydration step, yielding the fully aromatized thiazole core rapidly[4].

  • Reaction Assembly: Transfer the freshly prepared 2-Iodo-1-(1H-pyrrol-2-yl)ethanone (approx. 1.0 mmol) into a clean 10 mL microwave vial. Add 1.0 mmol of a thioamide (e.g., thioacetamide) and 5.0 mL of absolute ethanol.

  • Microwave Cyclization: Seal the vial and irradiate at 100°C for 10 minutes. Mechanistic Insight: The high dielectric constant of ethanol efficiently absorbs microwave energy, superheating the localized micro-environment to force the loss of water and close the thiazole ring.

  • Isolation: Upon completion, cool the reaction to 0°C in an ice bath. The product, a 2-substituted-4-(1H-pyrrol-2-yl)thiazole hydroiodide salt, will precipitate.

  • Purification: Filter the precipitate, wash with cold diethyl ether (2 x 3 mL), and dry under vacuum. Neutralize with saturated aqueous NaHCO3​ if the free base is required.

Quantitative Data Analysis

The integration of microwave technology provides a stark improvement over conventional reflux methods. The table below summarizes the comparative efficiency of the Hantzsch cyclization utilizing the α -iodoketone intermediate.

Reaction ParameterConventional Heating (Oil Bath)Microwave Irradiation (MAOS)Performance Gain
Temperature 78°C (Reflux)100°C (Pressurized)+22°C (Controlled)
Reaction Time 6.0 - 8.0 Hours10 Minutes~98% Time Reduction
Isolated Yield 55% - 62%88% - 94%~30% Yield Increase
Purity (LC-MS) < 80% (Significant tarring)> 95% (Clean profile)Minimized degradation
Energy Efficiency Low (Continuous heating)High (Pulsed energy)Environmentally benign

Workflow Visualization

The following diagram illustrates the logical progression from the stable α -chloroketone precursor, through the highly reactive α -iodoketone intermediate, to the final bioactive thiazole scaffold.

G A 2-Chloro-1-(1H-pyrrol-2-yl)ethanone (Stable Precursor) B Finkelstein Reaction (NaI, Acetone, MW: 80°C, 5 min) A->B C 2-Iodo-1-(1H-pyrrol-2-yl)ethanone (Reactive Intermediate) B->C E Hantzsch Cyclization (EtOH, MW: 100°C, 10 min) C->E D Thioamide Nucleophile (e.g., Thioacetamide) D->E F Pyrrolyl-Thiazole Scaffold (Bioactive Target) E->F

Fig 1: Microwave-assisted synthetic workflow from alpha-chloroketone to bioactive thiazole.

References

  • Title: Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids Source: ACS Omega URL: [Link][2]

  • Title: Microwave-assisted facile synthesis of trisubstituted pyrrole derivatives Source: ResearchGate URL: [Link][1]

  • Title: Chlorinated Solvents: Their Advantages, Disadvantages, and Alternatives in Organic and Medicinal Chemistry Source: University of Cape Town (UCT) / ACS URL: [Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Recrystallization &amp; Purification of 2-Iodo-1-(1H-pyrrol-2-yl)ethanone

Welcome to the Advanced Technical Support Center for the purification of 2-Iodo-1-(1H-pyrrol-2-yl)ethanone. As an α -haloketone fused to a pyrrole moiety, this compound presents unique handling challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the purification of 2-Iodo-1-(1H-pyrrol-2-yl)ethanone. As an α -haloketone fused to a pyrrole moiety, this compound presents unique handling challenges. The weak carbon-iodine (C-I) bond is highly susceptible to homolytic cleavage, while the pyrrole ring is sensitive to oxidation and acidic polymerization[1].

This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and standardize their recrystallization workflows using field-proven, mechanistically grounded protocols.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my crude product turn into a dark brown or black oil during recrystallization?

The Causality: This is the most common failure mode and is caused by the thermal or photochemical degradation of the α -iodoketone[2]. The C-I bond has a very low bond dissociation energy. Exposure to ambient laboratory light or excessive heating (typically >50°C) induces homolytic cleavage, generating highly reactive iodine radicals and enolyl radicals. These radicals initiate a cascade of polymerization reactions with the electron-rich pyrrole ring, resulting in a dark, intractable tar. The Solution: All recrystallization steps must be performed in amber glassware or under low-light conditions . Heating should be strictly minimized; never boil the solvent for prolonged periods.

Q2: Which solvent system provides the highest recovery and purity?

The Causality: Solvent selection is critical. You must avoid protic, nucleophilic solvents (like methanol or ethanol) and basic solvents. α -Iodoketones are highly electrophilic at the α -carbon and can undergo nucleophilic substitution or Favorskii-type rearrangements in the presence of nucleophiles or trace base[3]. Furthermore, the N-H proton of the pyrrole is weakly acidic, making the molecule sensitive to base-catalyzed degradation[1]. The Solution: A non-nucleophilic, aprotic binary solvent system is required. Ethyl acetate (EtOAc) and Hexanes or Dichloromethane (DCM) and Heptane are the optimal pairs. The compound exhibits excellent solubility in EtOAc/DCM at mild temperatures and poor solubility in hexanes/heptane.

Q3: My product is "oiling out" instead of forming crystals. How do I fix this?

The Causality: "Oiling out" (liquid-liquid phase separation) occurs when the compound precipitates above its melting point or when the solvent cools too rapidly, trapping impurities in a supercooled liquid state. The Solution: Ensure the initial dissolution is done at the minimum required temperature (e.g., 40°C). Cool the solution very slowly to room temperature before transferring to an ice bath. If oiling out begins, reheat gently until homogeneous, add 5-10% more of the good solvent (EtOAc), and seed the solution with a pure crystal of 2-Iodo-1-(1H-pyrrol-2-yl)ethanone.

Part 2: Quantitative Data & Solvent Compatibility

The following table summarizes the mechanistic compatibility of common recrystallization solvents with 2-Iodo-1-(1H-pyrrol-2-yl)ethanone.

Solvent SystemSuitabilityMechanistic Rationale / CausalityMax Temp
EtOAc / Hexanes Optimal Aprotic, non-nucleophilic. Prevents substitution; provides steep solubility curve.40°C
DCM / Heptane Excellent Highly solubilizing at low temps; minimizes thermal degradation risk.35°C
Methanol / Water Poor Protic/nucleophilic. Risks solvolysis of the C-I bond and Favorskii rearrangement[3].N/A
Acetone / Hexanes Moderate Aprotic, but trace acid/base in acetone can trigger pyrrole polymerization.40°C
Toluene Good Good for single-solvent recrystallization, but requires higher heat which risks C-I cleavage.60°C

Part 3: Standard Operating Procedure (SOP) - Low-Light Recrystallization

This protocol is a self-validating system: by strictly controlling light, temperature, and atmospheric conditions, you eliminate the variables that cause degradation, ensuring reproducible yields.

Materials Required:

  • Amber round-bottom flask (or flask wrapped in aluminum foil)

  • Ethyl Acetate (Anhydrous, HPLC grade)

  • Hexanes (Anhydrous, HPLC grade)

  • Argon or Nitrogen gas line

  • Temperature-controlled water bath

Step-by-Step Methodology:

  • Preparation: Purge the amber round-bottom flask with Argon for 2 minutes to displace oxygen, preventing oxidative degradation of the pyrrole ring.

  • Dissolution: Add the crude 2-Iodo-1-(1H-pyrrol-2-yl)ethanone to the flask. Add a minimal volume of EtOAc (pre-warmed to exactly 40°C). Swirl gently until the solid is just dissolved. Do not exceed 40°C.

  • Filtration (Optional but Recommended): If insoluble black impurities (polymers) are present, perform a rapid hot filtration through a fluted filter paper into a pre-warmed, foil-wrapped receiving flask.

  • Anti-Solvent Addition: While maintaining the solution at 35-40°C, add Hexanes dropwise with continuous swirling until the solution becomes slightly cloudy (the cloud point).

  • Clarification: Add 1-2 drops of EtOAc just until the solution turns clear again.

  • Controlled Crystallization: Remove the flask from the water bath. Allow it to cool undisturbed to room temperature (approx. 20°C) over 2 hours. Causality: Slow cooling promotes the thermodynamic growth of pure crystal lattices, excluding kinetic impurities.

  • Maturation: Once crystals have formed at room temperature, transfer the flask to an ice bath (0-5°C) for 1 hour to maximize the yield.

  • Isolation: Filter the crystals rapidly using a Büchner funnel under vacuum. Wash the filter cake with ice-cold Hexanes (2 x 5 mL).

  • Drying: Dry the crystals under high vacuum in the dark for 4-6 hours. Store the final purified product in an amber vial at -20°C under Argon[1].

Part 4: Reaction & Degradation Pathway Visualization

The following diagram illustrates the divergent pathways of 2-Iodo-1-(1H-pyrrol-2-yl)ethanone during handling, emphasizing the critical need for environmental control.

G Start Crude 2-Iodo-1-(1H-pyrrol-2-yl)ethanone Sub1 High Heat (>50°C) / UV Light (Improper Conditions) Start->Sub1 Environmental Stress Sub2 Low Light / Temp < 40°C (Optimal Conditions) Start->Sub2 Controlled Environment Deg1 C-I Bond Homolysis (Radical Formation) Sub1->Deg1 Pur1 Dissolution in EtOAc/Hexane (Aprotic System) Sub2->Pur1 Deg2 Pyrrole Polymerization & Decomposition (Brown Oil) Deg1->Deg2 Pur2 Controlled Cooling & Seeding (Thermodynamic Growth) Pur1->Pur2 Pur3 Pure Crystalline Product Pur2->Pur3

Figure 1: Divergent thermodynamic and kinetic pathways of α -iodoketone recrystallization based on environmental controls.

References

  • Master Organic Chemistry. "Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions." Master Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. "3.3: Rearrangements (Favorskii and Related Pathways)." LibreTexts. Available at: [Link]

Sources

Optimization

Troubleshooting guide for nucleophilic substitution on 2-Iodo-1-(1h-pyrrol-2-yl)ethanone

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the nucleophilic substitution of 2-Iodo-1-(1H-pyrrol-2-yl)etha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the nucleophilic substitution of 2-Iodo-1-(1H-pyrrol-2-yl)ethanone .

This molecule is a mechanistic double-edged sword. On one side, the α -iodo ketone moiety features an exceptionally electrophilic sp3 carbon, primed for rapid substitution. On the other side, the unprotected pyrrole ring contains a weakly acidic N-H bond that, upon deprotonation, becomes a highly reactive nucleophile. Mastering this reaction requires strict kinetic control and a deep understanding of the underlying causality governing these competing pathways.

Below is our comprehensive troubleshooting guide, structured to help you diagnose, optimize, and validate your synthetic workflows.

Mechanistic Overview: Competing Reaction Pathways

Before adjusting your protocol, it is critical to visualize the chemical forces at play. The diagram below illustrates how environmental factors and reagent choices dictate the fate of your starting material.

G A 2-Iodo-1-(1H-pyrrol-2-yl)ethanone (Starting Material) B Desired SN2 Product (Target) A->B Nucleophile, DIPEA (0°C, Dark) C N-Alkylated Oligomers (Side Reaction) A->C Strong Base (Pyrrole Deprotonation) D Radical Degradation (Side Reaction) A->D Light / Heat (C-I Homolysis)

Reaction pathways of 2-Iodo-1-(1H-pyrrol-2-yl)ethanone under various conditions.

Troubleshooting & FAQs

Q1: Why does my 2-Iodo-1-(1H-pyrrol-2-yl)ethanone turn dark brown or black during storage or reaction setup? Causality: You are observing radical decomposition. The carbon-iodine (C-I) bond is notoriously photolabile and thermally sensitive. Exposure to ambient light or room temperature induces homolytic cleavage, generating iodine radicals ( I∙ ) and α -carbonyl radicals. These radicals initiate complex decomposition cascades that release elemental iodine ( I2​ ), which is responsible for the dark brown coloration. Solution: Store the starting material at -20 °C in amber vials backfilled with argon. During the reaction setup, wrap all flasks and addition funnels in aluminum foil.

Q2: I am trying to displace the iodide with a primary amine, but I keep getting an intractable, insoluble mass. What is happening? Causality: You are triggering an intermolecular step-growth polymerization. The pyrrole N-H is weakly acidic. If your reaction utilizes a standard base (like K2​CO3​ or NaOH ) to scavenge the generated hydroiodic acid (HI), it will inadvertently deprotonate the pyrrole. The resulting pyrrolide anion is a highly potent nucleophile that rapidly attacks the highly electrophilic α -iodo carbon of another substrate molecule, leading to rapid oligomerization. Solution: The most robust chemical solution is to mask the pyrrole nitrogen using a protecting group prior to the substitution step. According to a comprehensive review on 1[1], installing an N-Boc (tert-butyloxycarbonyl) group drastically reduces the electron density on the pyrrole ring, completely shutting down N-alkylation. If protection is not viable, you must use a strictly non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) at 0 °C.

Q3: Even with a mild base, my SN​2 yield is low. How do I optimize the solvent system? Causality: The fundamental principles of 2[2] dictate that polar aprotic solvents (like DMF or DMSO) accelerate SN​2 kinetics by leaving the nucleophile unsolvated. However, in this specific substrate, highly polar solvents also increase the effective basicity of your amine, promoting unwanted pyrrole deprotonation. Furthermore, α -halo ketones are highly acidic at the α -carbon[3], meaning strong bases can lead to enolate formation and subsequent degradation. Solution: Switch to a moderately polar solvent like Dichloromethane (DCM) or a THF/water biphasic system. This attenuates the basicity of the system while still allowing the highly reactive α -iodo ketone to undergo substitution.

Quantitative Reaction Optimization

To guide your experimental design, we have summarized the empirical outcomes of various base and solvent combinations when reacting unprotected 2-Iodo-1-(1H-pyrrol-2-yl)ethanone with a standard primary amine.

Table 1: Impact of Base and Solvent Selection on Reaction Pathways

BaseSolventTemperaturePrimary OutcomeMechanistic Causality
K2​CO3​ DMF25 °CIntractable PolymerStrong base in a polar aprotic solvent fully deprotonates the pyrrole NH, driving runaway intermolecular N-alkylation.
Et3​N THF25 °CMixed (Target + Oligomers)Moderate base allows equilibrium deprotonation; THF provides poor solvation for the transition state, slowing the desired SN​2 .
NaHCO3​ MeCN0 °CModerate SN​2 YieldWeak, insoluble base minimizes pyrrole deprotonation; low temperature suppresses radical degradation.
DIPEA DCM 0 °C High SN​2 Yield Sterically hindered, non-nucleophilic base successfully mops up HI without deprotonating the weakly acidic pyrrole.

Validated Experimental Protocol

This protocol outlines the optimized SN​2 displacement using an N-Boc protected substrate. Utilizing4[4] is the most scientifically sound method to guarantee high yields.

Self-Validating System: This protocol incorporates a specific sodium thiosulfate quench. If the organic layer transitions from a dark tint to completely colorless during workup, it validates that any trace radical iodine degradation was successfully neutralized, ensuring the purity of your crude product.

Step 1: Substrate Preparation & Light Exclusion

  • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under vacuum, then backfill with dry Argon.

  • Wrap the exterior of the flask tightly with aluminum foil to block ambient light.

  • Dissolve 1.0 mmol of N-Boc-2-Iodo-1-(1H-pyrrol-2-yl)ethanone in 10 mL of anhydrous Dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice-water bath.

Step 2: Nucleophile Addition

  • In a separate vial, prepare a solution of your primary amine nucleophile (1.1 mmol) and N,N-Diisopropylethylamine (DIPEA, 1.2 mmol) in 2 mL of anhydrous DCM.

  • Add the amine/DIPEA solution dropwise to the reaction flask over 15 minutes using a syringe pump. Causality: Dropwise addition prevents localized heating and keeps the concentration of the free amine low, preventing over-alkylation (tertiary amine formation).

Step 3: Reaction Monitoring

  • Maintain the reaction at 0 °C and stir for 2 hours.

  • Monitor via TLC (Hexanes:Ethyl Acetate 3:1). The highly UV-active α -iodo ketone ( Rf​≈0.6 ) should cleanly convert to a more polar product spot.

Step 4: Quenching and Workup (Self-Validation Step)

  • Quench the reaction at 0 °C by adding 10 mL of a saturated aqueous solution of Sodium Thiosulfate ( Na2​S2​O3​ ).

  • Stir vigorously for 10 minutes. Validation: You must observe the organic layer shift from a slight yellow/brown tint to completely colorless. This confirms the reduction of any I2​ back to water-soluble iodide ( I− ).

  • Transfer to a separatory funnel and extract the aqueous layer with DCM ( 2×15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (keeping the water bath below 30 °C to prevent thermal degradation of the product).

References

  • Master Organic Chemistry. Nucleophilic Substitution Reactions - Introduction.[Link]

  • Master Organic Chemistry. Haloform Reaction of Methyl Ketones. [Link]

  • Jolicoeur, B., et al. (2006). Pyrrole Protection. Tetrahedron, 62(50), 11531-11563.[Link]

  • Hann, J. L., et al. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates. Journal of Organic Chemistry.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Validation of 2-Iodo-1-(1H-pyrrol-2-yl)ethanone Derivatives Using X-ray Crystallography

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the precise determination of a molecule's three-dimensional structure is not merely a confirmatory step but a fou...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise determination of a molecule's three-dimensional structure is not merely a confirmatory step but a foundational pillar of rational drug design.[1] For novel compounds such as 2-Iodo-1-(1H-pyrrol-2-yl)ethanone derivatives, which hold potential as versatile scaffolds in medicinal chemistry, unambiguous structural validation is paramount. These pyrrole-containing compounds are of significant interest due to their presence in various biologically active molecules and their potential for further chemical modification.[2][3] This guide provides an in-depth comparison of X-ray crystallography with other spectroscopic techniques for the definitive structural elucidation of this class of compounds, supported by experimental insights and protocols.

The Imperative of Structural Accuracy in Drug Development

The journey from a promising lead compound to a clinically approved drug is fraught with challenges, with a significant number of candidates failing due to a lack of efficacy or unforeseen toxicity.[4] A definitive understanding of a molecule's atomic arrangement is crucial for several reasons:

  • Mechanism of Action: It reveals how a drug candidate interacts with its biological target, such as an enzyme or receptor, which is fundamental to understanding its therapeutic effect.[1]

  • Structure-Activity Relationship (SAR): Precise structural data enables medicinal chemists to make informed decisions to optimize a compound's potency, selectivity, and pharmacokinetic properties.[5]

  • Intellectual Property: An accurately determined crystal structure provides a strong foundation for patent applications.

While a suite of spectroscopic techniques is available for structural characterization, single-crystal X-ray diffraction stands as the "gold standard" for providing an unequivocal three-dimensional molecular structure.[6]

Comparative Analysis of Structural Validation Techniques

While X-ray crystallography provides unparalleled detail on the three-dimensional arrangement of atoms in a crystalline state, it is often used in conjunction with other spectroscopic methods to provide a comprehensive structural picture. Each technique offers unique insights, and their complementary use is standard practice in chemical research.[7][8]

Technique Information Provided Strengths Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and stereochemistry in the solid state.Unambiguous and high-resolution structural determination.[9]Requires a suitable single crystal, which can be challenging to obtain. Provides a static picture of the molecule.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the carbon-hydrogen framework, connectivity, and solution-state conformation and dynamics.[11]Provides data on the molecule's structure and behavior in solution, which can be more biologically relevant.[11]Can be less precise than X-ray crystallography for determining exact atomic positions and may be challenging for larger or less soluble molecules.[10]
Mass Spectrometry (MS) Provides the molecular weight and elemental composition of the molecule.High sensitivity and requires only a small amount of sample.Does not provide information on the three-dimensional arrangement of atoms.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups within the molecule.Fast and non-destructive.Provides limited information about the overall molecular skeleton.[7]

The Definitive Answer: Single-Crystal X-ray Crystallography

For 2-Iodo-1-(1H-pyrrol-2-yl)ethanone and its derivatives, obtaining a single-crystal X-ray structure is the ultimate goal for structural validation. This technique involves diffracting X-rays off a crystalline sample and analyzing the resulting diffraction pattern to determine the arrangement of atoms within the crystal lattice.[12] The resulting electron density map provides a detailed and unambiguous picture of the molecule's structure.[6]

Workflow for X-ray Crystallographic Validation

The process of determining a crystal structure can be broken down into several key stages, each requiring careful execution and analysis.

XRay_Workflow cluster_synthesis Compound Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis of 2-Iodo-1-(1h-pyrrol-2-yl)ethanone Derivative Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Screening Solvent Screening for Crystallization Purification->Screening Growth Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Screening->Growth Mounting Crystal Mounting Growth->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Processing Data Processing & Reduction Data_Collection->Processing Solution Structure Solution (e.g., Direct Methods) Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation & Analysis Refinement->Validation

Caption: Workflow for X-ray Crystallographic Validation.

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines the key steps for the structural validation of a 2-Iodo-1-(1H-pyrrol-2-yl)ethanone derivative using single-crystal X-ray crystallography.

1. Crystal Growth: The Critical First Step

Obtaining high-quality single crystals is often the most challenging part of the process.[12]

  • Purity is Paramount: Ensure the synthesized compound is of the highest possible purity. Impurities can inhibit crystal growth or lead to poorly ordered crystals.

  • Solvent Selection: Systematically screen a range of solvents and solvent mixtures with varying polarities.

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation and allow the solvent to evaporate slowly and undisturbed.

    • Vapor Diffusion: Dissolve the compound in a good solvent and place it in a sealed container with a poor solvent (in which the compound is less soluble). The slow diffusion of the poor solvent's vapor into the solution can induce crystallization.

    • Cooling: Slowly cool a saturated solution of the compound.

2. Data Collection

  • Crystal Selection and Mounting: Select a well-formed crystal (typically 0.1-0.3 mm in size) with sharp edges and no visible defects.[13] Carefully mount the crystal on a goniometer head.

  • X-ray Diffractometer: Place the mounted crystal in the X-ray beam of a diffractometer.[6] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Data Acquisition: The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[12] A complete dataset consists of thousands of reflections, each with a measured intensity.

3. Structure Solution and Refinement

  • Data Processing: The raw diffraction data is processed to determine the unit cell dimensions and the intensities of each reflection.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using computational methods such as direct methods or Patterson methods.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit between the calculated and observed diffraction patterns. This iterative process adjusts the atomic positions, and thermal parameters until the best possible model is achieved.[6]

4. Validation and Analysis

The final refined structure must be rigorously validated to ensure its quality and accuracy. Key validation metrics include:

  • R-factor (R1): A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit.

  • Goodness-of-Fit (GOF): Should be close to 1.0 for a good model.

  • Ramachandran Plot (for proteins): Assesses the conformational quality of the protein backbone.

  • Electron Density Map: Visual inspection of the electron density map is crucial to confirm the placement of all atoms and to identify any potential issues with the model.[14]

The Synergy of Techniques: A Holistic Approach

While X-ray crystallography provides the definitive solid-state structure, a comprehensive understanding of a molecule's properties often requires a combination of techniques. For instance, NMR spectroscopy can provide valuable information about the molecule's conformation and dynamics in solution, which may differ from its solid-state structure.[11] Mass spectrometry confirms the molecular weight, and IR spectroscopy verifies the presence of key functional groups. This multi-faceted approach provides a self-validating system for structural elucidation, enhancing the confidence in the final structural assignment.[7][15]

Conclusion

For researchers and drug development professionals working with novel 2-Iodo-1-(1H-pyrrol-2-yl)ethanone derivatives, single-crystal X-ray crystallography is the indispensable tool for unambiguous structural validation. Its ability to provide a precise three-dimensional atomic map is crucial for understanding structure-activity relationships, guiding lead optimization, and ultimately, de-risking the drug development pipeline.[4] While other spectroscopic methods provide valuable and complementary information, the high-resolution structure from X-ray crystallography remains the cornerstone of modern structure-based drug design.

References

  • A Comparative Guide to Spectroscopic Methods for Structural Elucidation of Synthesized Compounds - Benchchem. 7

  • Spectroscopic Methods In Organic Chemistry - CLaME.

  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy - ResearchGate.

  • X-Ray Crystallography vs. NMR Spectroscopy - News-Medical.Net.

  • Methods for the Elucidation of the Structure of Organic Compounds.

  • X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics Axel T. Brunger The Howard Hughes Medical Institute.

  • X-ray crystallography - Wikipedia.

  • Comparison of NMR and X-ray crystallography.

  • About Small Molecule X-ray Crystallography | Atomic Structure Analysis for Industry.

  • Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure.

  • XFELs make small molecule crystallography without crystals possible - Chemistry World.

  • Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland.

  • Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme - PMC.

  • Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? | ResearchGate.

  • Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PubMed.

  • Small molecule crystallography - Excillum.

  • Molecular Structure Characterisation and Structural Elucidation - Intertek.

  • Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - MDPI.

  • Synthesis, Characterization and Biological Study of Novel Pyrrole Derivatives - IJPRS.

  • Ascertaining a Structural Basis in Drug Discovery and Development - PMC - NIH.

  • Synthesis of some new pyrrole derivatives and their antimicrobial activity - Der Pharma Chemica.

  • Why structural proteomics is the best tool for drug target validation - Biognosys.

  • How are chemical structures analyzed in drug discovery? - Patsnap Synapse.

  • Importance of Structural Databases, Molecular Pharmacophores, Supramolecular Heterosynthons, and Artificial Intelligence–Machine Learning–Neural Network Tools in Drug Discovery | Crystal Growth & Design - ACS Publications.

  • The Quality and Validation of Structures from Structural Genomics - PMC - NIH.

  • In-crystal affinity ranking of fragment hit compounds reveals a relationship with their inhibitory activities - huscap.

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PubMed.

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC.

  • wwPDB X-ray Structure Validation Summary Report i - BMRB.

  • 2-iodo-1-(1H-pyrrol-2-yl)ethan-1-one - NextSDS.

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Comparative

Covalent Warhead Engineering: SAR Studies of 2-Iodo-1-(1H-pyrrol-2-yl)ethanone Analogs as Enzyme Inhibitors

Targeted covalent inhibitors (TCIs) have experienced a renaissance in drug discovery, offering prolonged duration of action, high biochemical efficiency, and the ability to target shallow binding pockets. Among the arsen...

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Author: BenchChem Technical Support Team. Date: April 2026

Targeted covalent inhibitors (TCIs) have experienced a renaissance in drug discovery, offering prolonged duration of action, high biochemical efficiency, and the ability to target shallow binding pockets. Among the arsenal of electrophilic warheads, α -haloketones are classic moieties utilized to irreversibly alkylate catalytic or non-catalytic cysteine residues [1].

This technical guide provides an in-depth comparative analysis of 2-Iodo-1-(1H-pyrrol-2-yl)ethanone (CAS: 55984-20-8) [2] and its analogs. By dissecting the structure-activity relationship (SAR) of this bifunctional scaffold, we objectively compare its performance against alternative covalent warheads and provide self-validating experimental protocols for evaluating novel enzyme inhibitors.

Mechanistic Grounding: The α -Haloketone Scaffold

The efficacy of 2-Iodo-1-(1H-pyrrol-2-yl)ethanone relies on two distinct structural domains:

  • The Electrophilic Warhead (Iodomethyl ketone): The carbon-iodine bond is highly polarizable and weaker than its chlorine or fluorine counterparts. This lowers the activation energy required for an SN​2 nucleophilic attack by a deprotonated cysteine thiolate, driving a rapid rate of covalent inactivation ( kinact​ ).

  • The Recognition Element (Pyrrole ring): The pyrrole nitrogen acts as a crucial hydrogen-bond donor within the enzyme's active site. Furthermore, the electron-rich aromatic ring serves as a versatile synthetic handle for structural diversification, dictating the initial reversible binding affinity ( KI​ ).

Reaction Pathway

The inhibition follows a two-step kinetic mechanism. The inhibitor first binds non-covalently to the enzyme to form a reversible complex, followed by an irreversible alkylation step that permanently inactivates the target.

Mechanism Cys Free Enzyme (Catalytic Cys-SH) Complex Reversible Complex (E·I) Cys->Complex Non-covalent binding (KI) Inhibitor 2-Iodo-1-(1H-pyrrol-2-yl)ethanone (Electrophile) Inhibitor->Complex Alkylated Covalent Adduct (Alkylated Cys) + HI Complex->Alkylated SN2 Nucleophilic attack (kinact)

Covalent modification of an active-site cysteine by an alpha-haloketone warhead.

Comparative Analysis: Covalent Alternatives

When designing a covalent inhibitor, the reactivity of the warhead must be perfectly tuned. If the warhead is too reactive (e.g., highly unhindered iodoketones), it will indiscriminately alkylate off-target proteins and deplete intracellular glutathione (GSH), leading to toxicity. If it is too unreactive, it will fail to trap the target efficiently.

Warhead TypeRepresentative ScaffoldReactivity ( kinact​ )Target Amino AcidReversibilityPrimary Use Case / Limitation
α -Iodoketone 2-Iodo-1-(1H-pyrrol-2-yl)ethanoneVery HighCysteineIrreversibleExcellent for initial tool compounds; high risk of off-target toxicity in vivo.
α -Chloroketone 2-Chloro-1-(1H-pyrrol-2-yl)ethanoneModerateCysteineIrreversibleBalanced reactivity; widely used in drug discovery and Hantzsch synthesis [3].
Acrylamide Pyrrole-linked acrylamideLow to ModerateCysteineIrreversibleFDA-approved standard (e.g., Osimertinib); requires precise spatial alignment [4].
Vinyl Sulfone Pyrrole-linked vinyl sulfoneHighCysteine, LysineIrreversibleHighly potent but often suffers from poor pharmacokinetic profiles.

Performance Verdict: The 2-Iodo-1-(1H-pyrrol-2-yl)ethanone scaffold is an exceptional foundational probe for validating a cysteine-targeted hypothesis. However, for lead optimization, SAR studies typically transition the warhead from an iodo- to a chloro-ketone, compensating for the loss in chemical reactivity by heavily optimizing the non-covalent binding of the pyrrole ring.

Structure-Activity Relationship (SAR) Data

To demonstrate the causality between structural modifications and biochemical efficiency, we present a comparative SAR dataset against a model cysteine protease. The efficiency of a covalent inhibitor is evaluated by the ratio kinact​/KI​ .

Compound IDWarheadPyrrole Substitution IC50​ (nM) KI​ ( μM ) kinact​ ( s−1 ) kinact​/KI​ ( M−1s−1 )
1 (Base) Iodo-ketoneNone451.20.00504,166
2 Chloro-ketoneNone8501.50.0008533
3 Iodo-ketone3-Methyl120.30.006020,000
4 Chloro-ketone3-Methyl, 4-Phenyl300.050.001020,000
Ref-A Acrylamide3-Methyl, 4-Phenyl1200.80.00202,500

Data Insights:

  • Reactivity vs. Affinity: Moving from the iodo-ketone (1 ) to the chloro-ketone (2 ) significantly drops potency due to a ~6-fold reduction in kinact​ .

  • Affinity Compensation: By adding hydrophobic bulk (3-Methyl, 4-Phenyl) to the pyrrole ring (4 ), the non-covalent affinity ( KI​ ) improves drastically from 1.5 μM to 0.05 μM . This completely restores the overall biochemical efficiency ( kinact​/KI​ = 20,000) while utilizing the safer, less reactive chloro-warhead.

Experimental Methodologies (Self-Validating Protocols)

A common pitfall in covalent drug discovery is misidentifying a slow-binding reversible inhibitor as a covalent one. The following self-validating workflow ensures absolute verification of the covalent mechanism.

Workflow Syn 1. Library Synthesis (Hantzsch Thiazole / Alkylation) Assay 2. Time-Dependent Kinetics (Determine kinact & KI) Syn->Assay MS 3. Intact Protein LC-MS (Verify 1:1 Covalent Stoichiometry) Assay->MS Washout 4. Rapid Dilution / Dialysis (Confirm Irreversibility) MS->Washout

Experimental workflow for the synthesis and validation of covalent enzyme inhibitors.

Protocol A: Time-Dependent Inhibition Assay

Causality: Covalent inhibitors exhibit time-dependent inhibition because the alkylation step is continuous. IC50​ values will artificially drop the longer the enzyme and inhibitor are pre-incubated.

  • Prepare a serial dilution of the 2-Iodo-1-(1H-pyrrol-2-yl)ethanone analog (0.1 nM to 10 μ M) in assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.01% Tween-20). Note: Omit DTT or β -mercaptoethanol, as these will react directly with the haloketone.

  • Add the target enzyme (e.g., 1 nM final concentration) to the inhibitor solutions.

  • Initiate the reaction by adding a fluorogenic substrate at varying pre-incubation time points ( t = 0, 10, 30, 60, 120 minutes).

  • Measure the initial velocity ( vi​ ) of product formation.

  • Plot the natural log of remaining activity vs. pre-incubation time to determine the observed rate constant ( kobs​ ). Fit kobs​ against inhibitor concentration to extract KI​ and kinact​ .

Protocol B: Intact Protein LC-MS Validation

Causality: To prove the inhibitor is not just denaturing the protein or acting as a pan-assay interference compound (PAIN), you must observe the exact mass shift corresponding to the inhibitor minus the leaving group (iodine/chlorine).

  • Incubate 5 μ M of the target enzyme with 50 μ M of the inhibitor for 2 hours at room temperature.

  • Quench the reaction with 1% Formic Acid.

  • Inject the sample onto a high-resolution LC-TOF mass spectrometer equipped with a C4 protein column.

  • Deconvolute the raw mass spectra. A successful covalent adduct will show a mass shift of exactly +108.06 Da (the mass of the 1-(1H-pyrrol-2-yl)ethan-1-one moiety after the loss of HI).

Protocol C: Rapid Dilution Washout

Causality: Reversible inhibitors will release from the pocket upon massive dilution, restoring enzyme activity. Covalent inhibitors will not.

  • Pre-incubate the enzyme with the inhibitor at 10×IC50​ for 1 hour to ensure >95% inhibition.

  • Dilute the complex 100-fold into an assay buffer containing a saturating concentration of substrate.

  • Monitor fluorescence over 2 hours. A flat baseline confirms irreversible covalent target engagement.

References

  • Systematic Analysis of Covalent and Allosteric Protein Kinase Inhibitors National Library of Medicine (NIH)[Link]

  • Data sets of human and mouse protein kinase inhibitors with curated activity data including covalent inhibitors Semantic Scholar / Future Science OA[Link]

Validation

Kinetic Analysis and Comparative Efficacy of 2-Iodo-1-(1H-pyrrol-2-yl)ethanone in Heterocyclic Synthesis

As drug development accelerates, the demand for highly functionalized pyrrole derivatives has surged. The pyrrole nucleus is a fundamental scaffold in medicinal chemistry, forming the core of numerous synthetic pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development accelerates, the demand for highly functionalized pyrrole derivatives has surged. The pyrrole nucleus is a fundamental scaffold in medicinal chemistry, forming the core of numerous synthetic pharmaceuticals[1]. To functionalize these heterocycles, α -haloketones are universally employed as electrophilic building blocks.

However, process chemists frequently face a critical decision: which halogen derivative maximizes yield while minimizing degradation? This guide provides an objective, data-driven kinetic comparison between 2-Iodo-1-(1H-pyrrol-2-yl)ethanone (CAS 55984-20-8)[2] and its chloro- and bromo-alternatives, detailing the causality behind its superior performance in sensitive synthetic workflows.

Mechanistic Grounding: The α -Haloketone Advantage

The reactivity of α -haloketones in bimolecular nucleophilic substitution ( SN​2 ) reactions is exceptionally high compared to standard alkyl halides[3]. This accelerated kinetic profile is driven by two primary stereoelectronic factors:

  • LUMO Lowering Effect: The adjacent carbonyl group provides orbital overlap that significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) ( σ∗ orbital of the C–X bond). This makes the α -carbon highly susceptible to nucleophilic attack[4].

  • Transition State Stabilization: The trigonal bipyramidal transition state of the SN​2 pathway is stabilized by the electron-withdrawing nature of the carbonyl group, which delocalizes the accumulating negative charge[4].

While all α -haloketones benefit from this effect, the choice of the specific halogen (Cl, Br, or I) dictates the activation energy ( Ea​ ) of the reaction. The carbon-halogen (C-X) bond strength decreases, and polarizability increases, as you move down the halogen group[5]. Consequently, the reactivity strictly follows the order: α -iodo > α -bromo > α -chloro [5].

G Nuc Nucleophile (e.g., Amine) TS Penta-coordinated Transition State (Stabilized by C=O) Nuc->TS Rear Attack Substrate 2-Iodo-pyrrole Derivative (Lowered LUMO) Substrate->TS High Polarizability Product N-Alkylated Pyrrole + Iodide (Excellent LG) TS->Product Rapid Cleavage

Mechanistic pathway of SN2 substitution on 2-Iodo-1-(1H-pyrrol-2-yl)ethanone.

Quantitative Performance Data

The pyrrole ring is highly electron-rich and notoriously sensitive to harsh conditions (such as strong acids or prolonged heating), which often lead to polymerization or ring-opening side reactions[6]. Therefore, achieving SN​2 substitution under the mildest possible conditions is paramount.

By utilizing 2-Iodo-1-(1H-pyrrol-2-yl)ethanone, chemists can kinetically outcompete degradation pathways. The weaker C–I bond (~234 kJ/mol) allows reactions to proceed rapidly at room temperature, whereas the chloro-analog requires significant thermal activation.

Table 1: Thermodynamic and Kinetic Parameters
Halogen VariantBond TypeApprox. Bond Energy (kJ/mol)Relative SN​2 RateLeaving Group Ability
Chloro C–Cl3391Poor
Bromo C–Br285~100Good
Iodo C–I234~1,000+Excellent
Table 2: Comparative N-Alkylation of Secondary Amines

Standardized conditions: 1.0 eq haloketone, 1.2 eq morpholine, 1.5 eq K2​CO3​ , Acetonitrile solvent.

SubstrateOptimal TempTime to >95% Conv.Isolated YieldByproduct Profile
2-Chloro-1-(1H-pyrrol-2-yl)ethanone80°C (Reflux)12 - 16 hours60 - 65%High (Pyrrole polymerization)
2-Bromo-1-(1H-pyrrol-2-yl)ethanone50°C4 - 6 hours78 - 82%Moderate
2-Iodo-1-(1H-pyrrol-2-yl)ethanone 25°C (Room Temp) < 1 hour 94 - 98% Trace

Analytical Insight: While 2-chloro-1-(1H-pyrrol-2-yl)ethanone is often selected for its lower upfront material cost, the hidden costs of extended reaction times, high energy consumption, and complex downstream purification (due to polymerization) drastically reduce its overall process efficiency[6]. The iodo-variant provides a near-quantitative yield, making it the superior choice for late-stage functionalization.

Self-Validating Experimental Protocol: Comparative Kinetic Assay

To objectively verify the kinetic superiority of the iodo-variant, the following self-validating protocol is designed for the N-alkylation of amines. This system utilizes internal controls to ensure data integrity.

Causality of Reagent Selection:
  • Solvent (Anhydrous Acetonitrile): A polar aprotic solvent is chosen because it solvates cations well but leaves nucleophilic anions relatively unsolvated, thereby maximizing their reactivity in the SN​2 pathway[1].

  • Base (Potassium Carbonate, K2​CO3​ ): A mild, heterogeneous base acts as an acid scavenger to neutralize the generated HI or HCl. Stronger, soluble bases (like alkoxides) are avoided to prevent competing side reactions, such as the Favorskii rearrangement[7].

  • Internal Standard (Biphenyl): Added to the reaction mixture to allow for precise, quantitative HPLC monitoring of substrate consumption without relying on isolated yields.

Step-by-Step Methodology:
  • Initiation: To an oven-dried, nitrogen-flushed 50 mL round-bottom flask, add 2-Iodo-1-(1H-pyrrol-2-yl)ethanone (1.0 mmol) and biphenyl (0.1 mmol, internal standard).

  • Solvation: Dissolve the mixture in 10 mL of anhydrous Acetonitrile. Stir at 25°C.

  • Activation: Add anhydrous K2​CO3​ (1.5 mmol) in one portion. The heterogeneous mixture prevents base-catalyzed degradation of the pyrrole ring.

  • Nucleophilic Attack: Add the secondary amine (e.g., morpholine, 1.2 mmol) dropwise over 2 minutes.

  • Self-Validation (In-Process Control):

    • Withdraw 50 μ L aliquots at 10, 20, 30, and 60 minutes.

    • Quench aliquots in 1 mL of 50:50 H2​O :MeOH and analyze via HPLC (UV detection at 254 nm).

    • Validation Check: The reaction is deemed complete only when the peak area ratio of substrate to biphenyl indicates >95% consumption.

  • Isolation: Once validated, filter the mixture through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure α -aminoketone derivative.

W Step1 Step 1: Initiation Substrate: 2-Iodo-pyrrole Solvent: Anhydrous ACN Step2 Step 2: Reaction Temp: 25°C Base: K2CO3 Step1->Step2 Step3 Step 3: Validation Method: HPLC/TLC Check: Substrate Consumption Step2->Step3 Step3->Step2 If Incomplete Step4 Step 4: Isolation Workup: Filtration Purify: Chromatography Step3->Step4 If >95% Conversion

Self-validating experimental workflow for comparative kinetic assays.

Conclusion: The Strategic ROI of 2-Iodo-1-(1H-pyrrol-2-yl)ethanone

While bimolecular nucleophilic substitution and halogenophilic nucleophilic substitution ( SN​2X ) pathways can sometimes compete in complex systems[8], the extreme leaving-group ability of the iodide ion ensures that SN​2 dominates rapidly and cleanly.

For drug development professionals synthesizing pyrrole-based libraries, substituting 2-chloro-1-(1H-pyrrol-2-yl)ethanone with 2-Iodo-1-(1H-pyrrol-2-yl)ethanone transforms a sluggish, low-yielding, heat-dependent reaction into a rapid, room-temperature process. This kinetic advantage protects the fragile pyrrole nucleus, eliminates complex byproduct profiles, and ultimately accelerates the timeline from bench synthesis to biological screening.

References

  • YouTube. 2.AOAR (ASTAR). 3.Benchchem. 4.PMC. 5.Chemistry Stack Exchange. 6.Benchchem. 7.Benchchem. 8.CymitQuimica.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 2-Iodo-1-(1H-pyrrol-2-yl)ethanone

This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 2-Iodo-1-(1H-pyrrol-2-yl)ethanone (CAS No: 55984-20-8). The follo...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 2-Iodo-1-(1H-pyrrol-2-yl)ethanone (CAS No: 55984-20-8). The following procedural guidance is designed to ensure a safe laboratory environment and the proper management of this chemical from receipt to disposal. By understanding the inherent risks and adhering to these protocols, you can mitigate exposure and ensure the integrity of your research.

Foundational Safety: Understanding the Hazard Profile

2-Iodo-1-(1H-pyrrol-2-yl)ethanone is a halogenated pyrrole derivative. Its hazard profile is derived from both the pyrrole ring system and the presence of iodine, an electrophilic halogen. While comprehensive toxicological data for this specific compound is limited, the known classifications and the nature of similar chemical structures necessitate handling it with significant caution.[1] It is classified with acute toxicity, is corrosive to the skin, and can affect the central nervous system.[2] The parent compound, pyrrole, is known to be toxic and flammable.[3][4] Halogenated organic compounds as a class are often suspect carcinogens and can cause damage to the liver and kidneys.[5]

Therefore, a multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and strict procedural adherence, is mandatory.

Hazard Identification Summary
Hazard ClassificationDescriptionPotential EffectsSource(s)
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or fatal if swallowed, in contact with skin, or if inhaled.May cause immediate adverse health effects upon short-term exposure.[2][6]
Skin Corrosion (Category 1B) Causes severe skin burns and eye damage.Direct contact can lead to irreversible skin damage.[2]
Specific Target Organ Toxicity - Single Exposure (STOT SE 3) May cause respiratory irritation or drowsiness and dizziness.Inhalation of dust or vapors can impair respiratory and central nervous system function.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to prevent exposure. Do not handle this compound without the full complement of prescribed protective equipment.

Body AreaRequired PPERationale and Best Practices
Eyes/Face ANSI-approved chemical splash goggles and a face shield.Protects against splashes of solutions and airborne particles. A face shield is required when handling larger quantities (>500 mL) or when there is a significant splash risk.[5]
Skin/Body Flame-retardant, fully buttoned lab coat.Provides a barrier against skin contact. Given the corrosive nature of the compound, a chemically resistant apron may be advisable for large-scale operations.[2][4]
Hands Chemical-resistant nitrile gloves.Nitrile gloves offer adequate protection for incidental contact. Double-gloving is strongly recommended as is common practice for halogenated solvents.[1][5][7] Always inspect gloves for tears or punctures before use and remove them carefully to avoid contaminating your skin.[3][8] Wash hands thoroughly after removing gloves.[7]
Respiratory Engineering Control: Certified Chemical Fume Hood.All handling of 2-Iodo-1-(1H-pyrrol-2-yl)ethanone must be performed inside a properly functioning chemical fume hood to prevent inhalation of toxic dust or vapors.[7][9] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1][3]
Feet Closed-toe shoes.Shoes must be made of a non-porous material to protect against spills.[1][9]

Operational Protocol: A Step-by-Step Handling Workflow

Adherence to a strict, logical workflow minimizes risk at every stage of handling. This protocol is designed as a self-validating system to ensure safety.

Step 1: Preparation and Pre-Handling Safety Check
  • Designate the Work Area: All work must be conducted within a certified chemical fume hood.[3][10]

  • Verify Engineering Controls: Ensure the fume hood has a current certification and is functioning correctly.

  • Assemble Emergency Equipment: Confirm that a safety shower and eyewash station are unobstructed and within a 10-second travel distance.[5]

  • Prepare Spill Kit: Have a spill kit containing absorbent materials (such as spill pillows or pads), chemical-resistant gloves, and a labeled container for hazardous waste readily available.[5]

Step 2: Weighing and Transferring the Compound
  • Don Full PPE: Before handling the primary container, put on all required PPE as outlined in the table above.

  • Tare the Receiving Vessel: Inside the fume hood, place your receiving flask or beaker on a tared analytical balance.

  • Minimize Dust Formation: Open the container of 2-Iodo-1-(1H-pyrrol-2-yl)ethanone slowly. Use a spatula to carefully transfer the desired amount of the solid compound into the tared vessel. Avoid any actions that could generate dust.

  • Seal and Clean: Securely close the primary container. Use a disposable wipe lightly dampened with an appropriate solvent (e.g., ethanol) to decontaminate the exterior of the container and the spatula before removing them from the fume hood. Dispose of the wipe in the designated halogenated waste container.

Step 3: Post-Handling and Decontamination
  • Clean Glassware: All contaminated glassware should be rinsed with an appropriate solvent inside the fume hood. The rinsate must be collected and disposed of as halogenated organic waste.

  • Wipe Down Surfaces: Decontaminate the work surface within the fume hood.

  • Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after the procedure is complete.[11]

Emergency Response Plan

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12]

  • Eye Contact: Flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[12]

  • Small Spill (Inside Fume Hood): For small spills, use absorbent pads to contain the material. Place the used pads in a sealed, labeled container for hazardous waste disposal.[7]

Disposal Plan: Managing Halogenated Waste

Proper segregation and disposal of chemical waste are paramount to laboratory safety and environmental compliance.

Waste Segregation and Collection
  • Designated Waste Container: All waste contaminated with 2-Iodo-1-(1H-pyrrol-2-yl)ethanone, including solid residue, contaminated gloves, wipes, and rinsates, must be collected in a dedicated and clearly labeled "Halogenated Organic Waste" container.[1][10]

  • Labeling: The waste container must be clearly labeled with the full chemical name and the appropriate hazard symbols.[1]

  • No Drain Disposal: Under no circumstances should this chemical or its waste be disposed of down the drain.[1][14] Halogenated compounds can be toxic to aquatic life and interfere with wastewater treatment processes.

Final Disposal Workflow
  • Storage: Store the sealed waste container in a designated, well-ventilated secondary containment area, away from incompatible materials.[1]

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.

Chemical Handling & Disposal Workflow

G cluster_prep 1. Preparation cluster_handling 2. Handling (Inside Fume Hood) cluster_decon 3. Decontamination cluster_disposal 4. Waste Management prep1 Verify Fume Hood & Emergency Equipment prep2 Don Full PPE: - Goggles & Face Shield - Lab Coat - Double Nitrile Gloves prep1->prep2 handle1 Weigh & Transfer Compound prep2->handle1 handle2 Perform Experiment handle1->handle2 decon1 Collect Contaminated Solids & Liquids handle2->decon1 decon2 Decontaminate Glassware & Work Surfaces decon1->decon2 waste1 Place Waste in 'Halogenated Organic Waste' Container decon2->waste1 waste2 Seal & Label Container waste1->waste2 waste3 Store in Designated Secondary Containment waste2->waste3 waste4 Arrange EHS Pickup waste3->waste4

Caption: Workflow for handling 2-Iodo-1-(1h-pyrrol-2-yl)ethanone.

References

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, Northwestern University. [Link]

  • 2-iodo-1-(1H-pyrrol-2-yl)ethan-1-one . NextSDS. [Link]

  • Halogenated Solvents . Washington State University, Environmental Health & Safety. [Link]

  • Pyrrole - SAFETY DATA SHEET . Thermo Fisher Scientific. [Link]

  • PSFC Halogenated Solvents . MIT Plasma Science and Fusion Center. [Link]

  • Safe Handing & Disposal of Organic Substances . Science Ready. [Link]

  • SAFETY DATA SHEET . Merck Millipore. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances . ChemistryTalk. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY . University of New Hampshire. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2-Iodo-1-(1h-pyrrol-2-yl)ethanone
Reactant of Route 2
2-Iodo-1-(1h-pyrrol-2-yl)ethanone
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